Aliskiren
説明
Structure
2D Structure
特性
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWGYHJODZGMF-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891494 | |
| Record name | Aliskiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aliskiren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
748.4±60.0 | |
| Record name | Aliskiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Highly soluble in water (as hemifumarate salt), In water, >350 mg/mL (pH 7.4), 2.10e-03 g/L | |
| Record name | Aliskiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aliskiren | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aliskiren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
173334-57-1 | |
| Record name | Aliskiren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173334-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aliskiren [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliskiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aliskiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALISKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502FWN4Q32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aliskiren | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aliskiren | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>95 | |
| Record name | Aliskiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery and Development of Aliskiren: A Technical Guide to the First Direct Renin Inhibitor
Introduction
Aliskiren (brand names Tekturna and Rasilez) represents a milestone in cardiovascular pharmacology as the first orally active, non-peptide direct renin inhibitor approved for the treatment of essential hypertension.[1][2] Its development, spearheaded by Novartis and Speedel, was the culmination of decades of research aimed at targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] This system is a critical regulator of blood pressure and fluid balance, and its over-activation is a key factor in the pathophysiology of hypertension.[3] Unlike previous antihypertensive classes that act downstream in the RAAS cascade, this compound provides a unique mechanism by directly blocking the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and subsequent downstream effects.[4][5] This guide provides a detailed overview of the discovery, mechanism of action, development, and clinical evaluation of this compound.
Discovery and Structure-Based Design
The journey to a clinically effective renin inhibitor was fraught with challenges. Early attempts focused on peptide-based inhibitors, which, while potent, suffered from poor oral bioavailability and short half-lives, rendering them clinically unviable.[6] The breakthrough came with a shift towards non-peptide mimetics and the application of structure-based drug design.[6][7]
At Ciba-Geigy (now Novartis), the clinical development of an earlier peptidomimetic inhibitor, CGP38560, was halted due to poor pharmacokinetics.[7] This failure prompted a new strategy centered on identifying truly non-peptide scaffolds. Researchers utilized a homology model of the human renin enzyme to understand the binding interactions of previous inhibitors.[7][8] This model served as the foundation for a structure-based design approach that ultimately led to the discovery of this compound.[6][7]
The process involved:
-
Homology Modeling: Creating a 3D structural model of the renin active site to visualize inhibitor binding.
-
Lead Identification: Screening for novel, non-peptide chemical series that could fit into the active site and disrupt its function.[7]
-
Lead Optimization: Systematically modifying the chemical structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties. A key focus was the modification of the P2' position of the lead compound class, which resulted in this compound (also known as CGP060536B or SPP100).[9]
This rational design approach successfully produced a highly potent and selective inhibitor with favorable oral bioavailability, overcoming the primary obstacle that had hindered renin inhibitor development for over two decades.[6][9]
Mechanism of Action: Targeting the RAAS at its Source
This compound exerts its antihypertensive effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade.[10]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that regulates blood pressure. When blood pressure drops, the kidneys release renin. Renin cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, angiotensin I.[11] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[11] Angiotensin II has multiple effects that increase blood pressure, including constricting blood vessels, stimulating the release of aldosterone from the adrenal cortex (which promotes sodium and water retention), and stimulating the release of antidiuretic hormone (ADH).[11]
// Place the inhibition symbol over the renin arrow {rank=same; Angiotensinogen; X_Inhibition; Angiotensin_I;} } . Caption: The RAAS cascade and this compound's inhibition point.
This compound's Specific Action
This compound binds with high affinity to the active site of renin, specifically the S3bp binding pocket, which is essential for its enzymatic activity.[1][12] This binding prevents renin from cleaving angiotensinogen, thus blocking the formation of angiotensin I and all subsequent products of the cascade.[1][13] This action leads to a significant decrease in Plasma Renin Activity (PRA).[14]
A key differentiator from ACE inhibitors and Angiotensin Receptor Blockers (ARBs) is this compound's effect on renin levels. While ACE inhibitors and ARBs also lower blood pressure, they interrupt a negative feedback loop, leading to a compensatory rise in both plasma renin concentration and PRA.[4][10] In contrast, this compound decreases PRA despite causing an even greater compensatory increase in plasma renin concentration.[4][15]
Pharmacokinetics and Pharmacodynamics
The clinical utility of this compound is defined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Pharmacokinetics
This compound is characterized by low oral bioavailability and a long half-life, which allows for once-daily dosing.[16] It is primarily eliminated unchanged via the hepatobiliary route.[14][17]
| Parameter | Value | Reference |
| Oral Bioavailability | ~2.6% | [14][17] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | [14][17] |
| Plasma Protein Binding | 47% - 51% | [14][17] |
| Elimination Half-life | ~24 - 40 hours | [10][16][18] |
| Metabolism | Minor (~20%), primarily by CYP3A4 | [5][17] |
| Excretion | Primarily fecal (biliary); ~0.6% in urine | [14][17] |
| Table 1: Pharmacokinetic Properties of this compound |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent reduction of PRA, by up to 80%.[14][19] This leads to decreased levels of angiotensin I and angiotensin II, resulting in reduced blood pressure.[5] Steady-state plasma concentrations are typically reached within 7-8 days of consistent daily administration.[14]
| Parameter | Value | Reference |
| Human Renin IC50 | 0.6 nmol/L | [17][19] |
| Table 2: In Vitro Potency of this compound |
Experimental Protocols
The development and evaluation of this compound involved specific in vitro assays and preclinical models tailored to its unique mechanism and species specificity.
In Vitro Renin Inhibition Assay
A common method to screen for renin inhibitors is a fluorometric assay. This assay measures the enzymatic activity of renin by detecting the cleavage of a synthetic peptide substrate.
Methodology:
-
Reagent Preparation: A synthetic FRET (Förster Resonance Energy Transfer) peptide substrate is used, which contains a fluorophore and a quencher at opposite ends. Active human renin enzyme is prepared in an assay buffer.
-
Reaction Setup: The assay is typically run in a 96-well microplate.
-
Control Wells: Contain renin enzyme and the FRET substrate.
-
Inhibitor Wells: Contain renin enzyme, the FRET substrate, and the test compound (e.g., this compound).
-
Blank Wells: Contain the substrate but no enzyme to measure background fluorescence.
-
-
Incubation: The plate is incubated at 37°C, allowing the renin to cleave the substrate.
-
Measurement: When the substrate is cleaved, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a fluorescent microplate reader (e.g., Ex/Em = 328/552 nm).[20]
-
Data Analysis: The rate of substrate hydrolysis is calculated from the slope of the fluorescence signal over time. The percentage of inhibition is determined by comparing the rate in the inhibitor wells to the control wells.[21] The IC50 value, the concentration of inhibitor required to reduce renin activity by 50%, is then calculated.
Preclinical Animal Models
A significant challenge in the preclinical development of renin inhibitors is the high species specificity of renin. Human renin is not effectively inhibited by this compound at concentrations that inhibit rat renin, and vice-versa.[22] Therefore, standard hypertensive rat models were not ideal. Preclinical efficacy studies relied on:
-
Primates: Sodium-depleted marmosets were used to demonstrate the in vivo blood pressure-lowering effects of this compound.[6][9]
-
Transgenic Models: A novel transgenic rat model expressing both human renin and human angiotensinogen was developed to allow for in vivo testing in a rodent model.[18]
Clinical Development and Efficacy
This compound underwent extensive clinical trials involving over 12,000 patients to establish its efficacy and safety profile for the treatment of hypertension.[14][23] It was approved by the U.S. Food and Drug Administration (FDA) on March 5, 2007.[24][25]
Monotherapy and Combination Therapy
Clinical studies demonstrated that this compound, at doses of 150 mg and 300 mg once daily, effectively lowers blood pressure in patients with mild-to-moderate hypertension.[23] Its efficacy was found to be comparable to that of other major antihypertensive classes, including ARBs (irbesartan, losartan, valsartan), ACE inhibitors (ramipril), and diuretics (hydrochlorothiazide - HCTZ).[10][23]
| Study (Example) | Dose | Comparator | Mean Reduction in SBP/DBP (mmHg) | Reference |
| Gradman et al. | This compound 150 mg | Irbesartan 150 mg | 12.5 / 9.3 | [23] |
| This compound 300 mg | Placebo | 15.8 / 11.1 vs. 4.9 / 4.1 | [23] | |
| Belgian DRIVER Study | This compound (various) | Prior inadequate therapy | 22.9 / 10.5 | [15] |
| Table 3: Summary of Efficacy Data from Key Clinical Trials |
This compound also proved effective when used in combination with other antihypertensive agents. Combinations with HCTZ and amlodipine resulted in greater blood pressure reductions than either monotherapy alone.[15][23]
Adverse Events and Safety Profile
In initial clinical trials, this compound was generally well-tolerated, with a safety profile similar to placebo.[26] The most common adverse effects were mild and included diarrhea, headache, dizziness, and nasopharyngitis.[10] Notably, rates of cough were significantly lower with this compound compared to ACE inhibitors.[26]
| Adverse Event | This compound 150 mg (%) | This compound 300 mg (%) | Placebo (%) | ACE Inhibitors (%) | ARBs (%) |
| Any AE (Long-term) | 33.7 | 43.2 | N/A | 60.1 | 53.9 |
| Diarrhea | ~1.2 | ~2.5 | ~1.0 | N/A | N/A |
| Headache | ~2.4 | ~6.2 | ~5.3 | N/A | N/A |
| Dizziness | ~2.9 (all doses) | ~2.9 (all doses) | ~2.0 | N/A | N/A |
| Cough (Long-term) | Lower incidence | Lower incidence | N/A | Significantly Higher | Similar |
| Table 4: Pooled Adverse Events Data from Clinical Trials.[23][26] Note: Percentages are aggregated from different study pools and are for comparative illustration. |
Post-Marketing and Revised Contraindications
Post-approval surveillance brought new safety information to light. In December 2011, the ALTITUDE (this compound Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) study was halted. The trial revealed that in patients with type 2 diabetes and renal impairment who were already receiving an ACE inhibitor or an ARB, adding this compound led to an increased risk of adverse outcomes, including nonfatal stroke, renal complications, hyperkalemia (high blood potassium), and hypotension (low blood pressure).[1]
This led to a significant change in clinical guidance. A new contraindication was added to this compound's label, warning against its use in combination with ACE inhibitors or ARBs in patients with diabetes.[1] A warning was also added to avoid this combination in patients with moderate to severe renal impairment.[12]
Conclusion
The development of this compound is a landmark success story in structure-based drug design, delivering the first orally active direct renin inhibitor and offering a novel mechanism for the treatment of hypertension. By targeting the RAAS at its origin, this compound effectively reduces plasma renin activity and lowers blood pressure with an efficacy comparable to established antihypertensive agents. While its initial promise was tempered by later findings that led to important contraindications for its use in specific patient populations, this compound remains a significant tool in the pharmacological armamentarium. Its journey from molecular modeling to clinical application provides invaluable lessons on the power of rational drug design and the critical importance of post-marketing surveillance in fully defining the therapeutic role of a novel agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of this compound, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based drug design and the discovery of this compound (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 12. ijcrt.org [ijcrt.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound - BioPharma Notes [biopharmanotes.com]
- 17. ovid.com [ovid.com]
- 18. This compound--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. This compound: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tekturna (this compound) FDA Approval History - Drugs.com [drugs.com]
- 25. jwatch.org [jwatch.org]
- 26. Safety and Tolerability of the Direct Renin Inhibitor this compound: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and synthesis of Aliskiren hemifumarate
An In-depth Technical Guide on the Chemical Structure and Synthesis of Aliskiren Hemifumarate
Introduction
This compound is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other RAAS-targeting drugs like ACE inhibitors or angiotensin II receptor blockers.[5] The commercially available form is the hemifumarate salt, which improves its pharmaceutical properties.[6] This guide provides a detailed overview of the chemical structure and a key convergent synthesis route for this compound hemifumarate, intended for researchers and professionals in drug development.
Chemical Structure of this compound Hemifumarate
This compound is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The hemifumarate salt consists of two molecules of the this compound free base associated with one molecule of fumaric acid.[8]
-
Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate[9]
-
Molecular Formula: C₃₀H₅₃N₃O₆ · 0.5 C₄H₄O₄ (this compound Hemifumarate)[11]
-
Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]
The structure features a central backbone with hydroxyl and amino groups crucial for its binding to the renin enzyme. The side chains, including the isopropyl groups and the complex aromatic ether moiety, contribute to its potency and selectivity.[4]
Synthesis of this compound
A convergent synthesis approach has been developed, offering an efficient route to this compound.[13][14] This strategy involves the synthesis of key fragments which are then coupled together. A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4 and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]
The key steps of this convergent synthesis are:
-
Alkylation: Formation of the C5-C6 bond by alkylating a β-keto ester.
-
Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4 and C5 stereocenters.
-
Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate intermediate.
-
Deprotection and Amide Coupling: Removal of protecting groups and formation of the final amide bond.
-
Salt Formation: Treatment of the this compound free base with fumaric acid to yield the hemifumarate salt.
Quantitative Data Summary
The following table summarizes key quantitative data from a reported convergent synthesis of this compound.[13][15]
| Step Description | Starting Material | Product | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Alkylation | β-keto ester (A) | Alkylated product (B) | LiH, DMA, 60 °C, 48 h | 82% | 1:1 |
| Enol Acetate Formation | Alkylated product (B) | Enol Acetate (D) | Ac₂O, Et₃N, DMAP; then TFA | 98% | N/A |
| Asymmetric Hydrogenation | Enol Acetate (D) | Carboxylic Acid (E) | H₂ (30 bar), {Rh--INVALID-LINK--}BF₄, Et₃N, MeOH, 60 °C | 99% | 99:1 |
| Curtius Rearrangement | Carboxylic Acid (E) | Cbz-protected amine | DPPA, Et₃N, PhMe; then BnOH | 71% | N/A |
| Final Deprotection | Boc-protected intermediate | This compound Free Base | - | 90.4% | N/A |
Experimental Protocols
Asymmetric Hydrogenation of Enol Acetate (D) to Carboxylic Acid (E)
To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine (Et₃N) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-LINK--}BF₄ with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with a 99% yield and a diastereomeric ratio of 99:1.[13]
Curtius Rearrangement
The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine (1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]
Final Salt Formation of this compound Hemifumarate
This compound free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a 5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes. The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an additional 12 hours to facilitate crystallization. The resulting solid, this compound hemifumarate, is collected by filtration.[15]
Synthesis Workflow Diagram
Caption: Convergent synthesis workflow for this compound Hemifumarate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound hemifumarate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Hemifumarate | C64H110N6O16 | CID 6918427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based design of this compound, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Hemifumarate - LKT Labs [lktlabs.com]
- 10. allmpus.com [allmpus.com]
- 11. drugs.com [drugs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. US9056816B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
In Vitro Binding Affinity of Aliskiren to Renin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the binding affinity of Aliskiren to its target enzyme, renin. This compound is a potent, non-peptide, orally active direct renin inhibitor used for the treatment of hypertension. Understanding its binding kinetics and affinity is crucial for the development of novel renin inhibitors and for the accurate interpretation of pharmacodynamic data. This document details the experimental protocols for key assays, presents a consolidated summary of quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Data Summary
The binding affinity of this compound to renin has been characterized by various in vitro methods, yielding key quantitative parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values, collated from multiple studies, are summarized in the table below for easy comparison.
| Parameter | Value (nmol/L) | Method | Target | Reference(s) |
| IC50 | 0.6 | Enzyme Inhibition Assay | Human Renin | [1] |
| 0.72 | Enzyme Inhibition Assay | Human Renin | [2][3] | |
| 1.5 | Enzyme Inhibition Assay | Human Renin | [4] | |
| 0.2 - 0.3 | Plasma Renin Activity (PRA) Assay | Human Renin | [5] | |
| Ki | 0.18 | Enzyme Inhibition Assay | Free Human Renin | [2][3] |
| 0.14 | Enzyme Inhibition Assay | (Pro)renin Receptor-Bound Renin | [2][3] | |
| 0.15 | Enzyme Inhibition Assay | (Pro)renin Receptor-Bound Prorenin | [2][3] | |
| ≤ 0.04 | Enzyme Inhibition Assay | Recombinant Human Renin | [5] | |
| Kd | 0.46 ± 0.03 | Surface Plasmon Resonance (BIAcore) | (Pro)renin Receptor-Bound Renin | [2][3] |
| 0.25 ± 0.01 | Surface Plasmon Resonance (BIAcore) | (Pro)renin Receptor-Bound Prorenin | [2][3] | |
| koff (s-1) | 0.11 x 10-3 | Surface Plasmon Resonance (SPR) | Immobilized Renin | [5] |
Experimental Protocols
Fluorometric Renin Inhibition Assay
This method is commonly used to determine the IC50 value of renin inhibitors. It relies on a synthetic peptide substrate that is cleaved by renin, leading to a measurable fluorescent signal.
Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.
Materials:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., EDANS/Dabcyl-linked peptide)
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl and a protein stabilizer like BSA)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for testing.
-
Dilute the human recombinant renin and the FRET substrate to their optimal working concentrations in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay Buffer only.
-
Control wells (100% activity): Renin solution and Assay Buffer.
-
Inhibitor wells: Renin solution and the corresponding this compound dilution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates of the inhibitor wells to the average rate of the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It is used to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the this compound-renin interaction.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, in this case, renin) is immobilized on the sensor chip surface. The other molecule (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a response in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human recombinant renin (ligand)
-
This compound (analyte)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Renin Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the renin solution over the activated surface to allow for covalent coupling via amine groups. The amount of immobilized renin should be optimized to avoid mass transport limitations.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer.
-
Inject the this compound solutions at different concentrations over the immobilized renin surface at a constant flow rate.
-
Monitor the association of this compound to renin in real-time.
-
After the association phase, switch to flowing running buffer over the surface to monitor the dissociation of the this compound-renin complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove any remaining bound this compound from the renin surface, allowing for subsequent injections.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are determined from the fitting of the experimental data to the model.
-
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System and the specific point of inhibition by this compound.
Caption: The Renin-Angiotensin System and this compound's point of inhibition.
Experimental Workflow: Fluorometric Renin Inhibition Assay
This diagram outlines the key steps in determining the IC50 of this compound using a fluorometric assay.
Caption: Workflow for the fluorometric renin inhibition assay.
Experimental Workflow: Surface Plasmon Resonance (SPR) Assay
This diagram illustrates the general workflow for analyzing the binding kinetics of this compound to renin using SPR.
Caption: General workflow for the SPR assay of this compound-renin binding.
References
The Molecular Basis for Aliskiren's High Specificity for Human Renin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the high specificity of Aliskiren, a direct renin inhibitor, for human renin. Through a combination of structural biology insights, quantitative binding data, and detailed experimental methodologies, we elucidate the key interactions that define this compound's potent and selective inhibition of the renin-angiotensin-aldosterone system (RAAS).
Introduction: The Significance of Targeting Renin
The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and electrolyte balance. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[1][2] Due to its pivotal role, renin has long been an attractive therapeutic target for managing hypertension. This compound is the first in its class of orally active, non-peptide direct renin inhibitors designed to specifically block this initial step.[3][4] Its development was a landmark in structure-based drug design, utilizing molecular modeling and X-ray crystallography to achieve high potency and specificity.[4][5][6][7]
Structural Basis of this compound's Specificity
The high specificity of this compound for human renin is a direct consequence of its unique interactions with the enzyme's active site. Unlike other aspartic proteases such as pepsin and cathepsin D, renin possesses a deep active site cleft with distinct sub-pockets.[6][8] this compound's structure is exquisitely tailored to fit within and interact with these specific subsites.
X-ray crystallography studies of the this compound-renin complex have revealed that the inhibitor occupies the S1, S1', S2', and S3 hydrophobic pockets of the enzyme.[3] A critical determinant of this compound's high affinity and specificity is its interaction with a large, distinct sub-pocket known as S3sp, which extends from the S3 binding site.[9] This S3sp sub-pocket is a unique feature of renin, and this compound's ability to bind within this pocket is a primary reason for its 10,000-fold higher affinity for renin compared to other aspartic peptidases.[6][10]
Specific hydrogen bonding interactions further stabilize the this compound-renin complex:
-
The hydroxyl group of this compound forms hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp215 .[3][10]
-
The methoxy group , situated in the S3 region, hydrogen bonds with the secondary amine of Tyrosine 14 .[3]
-
An amide group on this compound forms a hydrogen bond with the secondary amine of Serine 76 .[3]
-
The terminal amide interacts with Arginine 74 in the S2' hydrophobic pocket.[3]
These extensive and specific interactions, particularly within the unique S3sp sub-pocket, are the molecular foundation of this compound's high specificity for human renin.
Caption: Molecular interactions between this compound and the active site of human renin.
Quantitative Analysis of this compound's Potency and Specificity
The high specificity of this compound for human renin is reflected in its potent inhibitory activity against the human enzyme and significantly lower activity against related proteases and renin from other species.
| Target Enzyme/System | Parameter | Value | Reference |
| Human Renin (recombinant) | Ki | ≤ 0.04 nM | [11][12] |
| Human Renin | IC50 | 0.6 nM | [1][5][6][7][13][14] |
| Human Plasma Renin Activity (PRA) | IC50 | 0.2-0.3 nM | [11][12] |
| (Pro)renin Receptor-Bound Renin | Ki | 0.14 nM | [15] |
| (Pro)renin Receptor-Bound Prorenin | Ki | 0.15 nM | [15] |
| Other Aspartic Peptidases (e.g., Cathepsin D, Pepsin) | Affinity | ~10,000-fold lower than for renin | [6][14] |
| Non-primate Renin (dog, rat, rabbit, pig, cat) | Activity | Significantly less active | [14] |
Experimental Protocols for Determining Inhibitor Specificity
The determination of this compound's high specificity for human renin relies on a combination of biophysical and biochemical assays. Below are outlines of the key experimental protocols employed.
This technique provides a high-resolution, three-dimensional structure of this compound bound to the active site of renin, revealing the precise molecular interactions.
-
Protein Expression and Purification: Recombinant human renin is expressed in a suitable system (e.g., mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified renin is co-crystallized with this compound by vapor diffusion (hanging or sitting drop method) under specific buffer, pH, and temperature conditions.
-
Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is collected and used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.[3][9]
This assay measures the ability of an inhibitor to block the enzymatic activity of renin.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by renin separates the two, resulting in an increase in fluorescence.[16][17]
-
Procedure:
-
Recombinant human renin is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence over time is monitored using a fluorescence plate reader (e.g., Ex/Em = 328/552 nm or 540/590 nm).[16][17]
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target enzyme in real-time.
-
Principle: One of the binding partners (e.g., renin) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Procedure:
-
Recombinant human renin is immobilized on a sensor chip.
-
A series of this compound concentrations are injected over the sensor surface, and the association is monitored.
-
Buffer is then flowed over the surface to monitor the dissociation of the this compound-renin complex.
-
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[11][12]
Caption: Experimental workflow for determining the specificity of a renin inhibitor.
Conclusion
The high specificity of this compound for human renin is a triumph of rational drug design, rooted in a deep understanding of the enzyme's unique structural features. The key to this specificity lies in this compound's ability to engage in multiple, specific hydrogen bonds and hydrophobic interactions within the renin active site, most notably its occupation of the distinct S3sp sub-pocket. This precise molecular recognition, quantified by low nanomolar to picomolar inhibition and dissociation constants, distinguishes this compound from other aspartic proteases and ensures its targeted action on the renin-angiotensin-aldosterone system. The experimental methodologies detailed herein provide a robust framework for the continued development and evaluation of highly specific enzyme inhibitors.
References
- 1. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Proteopedia, life in 3D [proteopedia.org]
- 4. This compound, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eoinobrien.org [eoinobrien.org]
- 6. The renin angiotensin system in the development of cardiovascular disease: role of this compound in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renin inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. ijcrt.org [ijcrt.org]
- 11. beactica.com [beactica.com]
- 12. This compound displays long-lasting interactions with human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
Aliskiren's Impact on Plasma Renin Activity and Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between Aliskiren, a direct renin inhibitor, and its effects on plasma renin activity (PRA) and plasma renin concentration (PRC). This document provides a comprehensive overview of the underlying pharmacology, quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound is the first in a class of orally effective, non-peptide direct renin inhibitors developed for the treatment of hypertension. Its mechanism of action is distinct from other renin-angiotensin-aldosterone system (RAAS) inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). By directly binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. This direct inhibition leads to a significant and dose-dependent decrease in plasma renin activity (PRA).
A key characteristic of this compound, and other RAAS inhibitors, is the reactive rise in plasma renin concentration (PRC) due to the interruption of the negative feedback loop of angiotensin II on renin secretion. However, despite this increase in the total amount of renin protein, the enzymatic activity of renin is effectively blocked by this compound. This guide will delve into the quantitative aspects of these effects and the methodologies used to measure them.
The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The signaling pathway is initiated by the secretion of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion or low sodium levels.
As depicted in Figure 1, this compound directly inhibits renin, thereby blocking the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. This results in vasodilation and decreased sodium and water retention, ultimately lowering blood pressure.
Quantitative Effects of this compound on PRA and PRC
Clinical studies have consistently demonstrated this compound's dose-dependent effects on both PRA and PRC. The following tables summarize key quantitative data from notable clinical trials.
This compound Monotherapy
| This compound Dose (mg/day) | Change in PRA (%) | Change in PRC (%) | Reference |
|---|---|---|---|
| 150 | -69% | +157% | |
| 300 | -71% | +246% | |
| 600 | -75% | +497% |
This compound in Combination Therapy
| Treatment | Change in PRA (%) | Reference |
|---|---|---|
| This compound (150 mg) + Hydrochlorothiazide (25 mg) | -46.1% to -63.5% | |
| This compound-based therapy (26 weeks) | -63% | |
| Ramipril-based therapy (26 weeks) | +143% |
Experimental Protocols for PRA and PRC Measurement
Accurate measurement of PRA and PRC is crucial for evaluating the pharmacodynamic effects of this compound. The following sections outline the principles and key steps of the most common methodologies.
Measurement of Plasma Renin Activity (PRA)
PRA is an indirect measure of renin's enzymatic activity, determined by the rate of angiotensin I generation from endogenous angiotensinogen.
4.1.1 Principle
Plasma samples are incubated at 37°C to allow renin to act on angiotensinogen, producing angiotensin I. The reaction is then stopped, and the amount of generated angiotensin I is quantified, typically by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.2 Sample Handling
-
Collection: Blood should be collected in a lavender-top (EDTA) tube.
-
Processing: Centrifuge at room temperature and separate the plasma promptly. It is critical to avoid chilling the sample on ice before processing to prevent cryoactivation of prorenin, which can lead to falsely elevated results.
-
Storage: If not assayed immediately, the plasma should be frozen.
4.1.3 Radioimmunoassay (RIA) Protocol Outline
-
Angiotensin I Generation:
-
Plasma aliquots are incubated at 37°C for a defined period (e.g., 90 minutes to 3 hours) to allow for the generation of angiotensin I. A parallel aliquot is kept at 0-4°C to serve as a blank.
-
The incubation is performed at an optimal pH for renin activity (typically around 5.7-6.0).
-
Inhibitors of angiotensin-converting enzyme and angiotensinases (e.g., EDTA, PMSF) are added to prevent the degradation of the newly formed angiotensin I.
-
-
Quantification of Angiotensin I:
-
The generated angiotensin I competes with a known amount of radiolabeled (e.g., ¹²⁵I) angiotensin I for binding to a specific antibody.
-
After incubation, the antibody-bound and free angiotensin I are separated.
-
The radioactivity of the antibody-bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparing the results to a standard curve.
-
4.1.4 LC-MS/MS Protocol Outline
-
Angiotensin I Generation: This step is similar to the RIA protocol.
-
Sample Preparation: The generated angiotensin I is purified from the plasma matrix, often using solid-phase extraction.
-
Quantification of Angiotensin I: The purified sample is injected into an LC-MS/MS system. The angiotensin I is separated by liquid chromatography and then ionized and fragmented. The specific mass-to-charge ratios of the fragments are used for highly specific and sensitive quantification.
Measurement of Plasma Renin Concentration (PRC)
PRC measures the actual concentration of the renin protein in the plasma, irrespective of its enzymatic activity.
4.2.1 Principle
Direct immunoassays, such as immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA), are used to quantify the renin molecule itself. These assays typically employ a "sandwich" format with two different antibodies that bind to distinct epitopes on the renin molecule.
4.2.2 Immunoradiometric Assay (IRMA) Protocol Outline
-
Sample Incubation: The plasma sample is added to a tube or microplate well coated with a "capture" antibody specific for renin.
-
Binding: During incubation, the renin in the sample binds to the immobilized capture antibody.
-
Addition of Labeled Antibody: A second, "detector" antibody, which is labeled with a radioisotope (e.g., ¹²⁵I), is added. This antibody binds to a different site on the captured renin molecule.
-
Washing: Unbound detector antibody is washed away.
-
Detection: The amount of radioactivity remaining is directly proportional to the concentration of renin in the sample. The PRC is determined by comparison to a standard curve.
Discussion and Conclusion
This compound exhibits a unique and predictable impact on the renin-angiotensin-aldosterone system. It potently and dose-dependently suppresses plasma renin activity, the key indicator of the RAAS's functional status. Simultaneously, it causes a reactive and also dose-dependent increase in plasma renin concentration, a consequence of interrupting the system's negative feedback loop. This dual effect is a hallmark of direct renin inhibition and distinguishes this compound from other RAAS-targeting antihypertensive agents.
The methodologies for measuring PRA and PRC are well-established, with RIA and LC-MS/MS being the gold standards for PRA, and direct immunoassays like IRMA for PRC. Careful sample handling is paramount to ensure the accuracy of these measurements, particularly for PRA, where temperature control is critical to prevent artefactual changes in renin activity.
This guide provides drug development professionals and researchers with a foundational understanding of this compound's pharmacodynamics and the analytical methods used to assess its effects. The provided data and protocols serve as a valuable resource for designing and interpreting studies involving this compound and other direct renin inhibitors.
Methodological & Application
Application Notes and Protocols for Aliskiren Administration in Spontaneously Hypertensive Rat (SHR) Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Aliskiren in spontaneously hypertensive rat (SHR) models. The protocols are based on established experimental findings and are intended to ensure reproducible and reliable results in preclinical hypertension studies.
Introduction
This compound is a potent and orally effective direct renin inhibitor, the first in its class, that blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step.[1][2] It prevents the conversion of angiotensinogen to angiotensin I, leading to a reduction in angiotensin II and subsequent downstream effects that contribute to hypertension.[3][2] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model for essential hypertension, making it a suitable model for evaluating the efficacy of antihypertensive drugs like this compound.[4][5] These notes detail the effective dosages, administration routes, and experimental protocols for using this compound in SHR models, along with insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound to SHR models.
Table 1: this compound Dosage, Administration, and Effects on Blood Pressure in SHR Models
| Dosage | Administration Route | Duration | Blood Pressure Reduction | Reference |
| 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Not specified | Dose-dependent decrease in Blood Pressure (BP) | [6] |
| 30 mg/kg/day | Oral gavage | 4 weeks | Slight, non-significant decrease in Systolic Blood Pressure (SBP) | [4][7] |
| 60 mg/kg/day | Oral gavage | 4 weeks | Significant decrease in SBP | [4][7] |
| 100 mg/kg/day | Subcutaneous osmotic minipump | 1-3 weeks | Equi-effective reduction in Mean Arterial Pressure (MAP) compared to captopril and irbesartan | [5][8] |
| 25 mg/kg/day | Oral gavage | 3 weeks | Effective when loaded onto nanoparticles | [9] |
| 10 mg/kg/day | Oral gavage | 12 weeks | Not specified | [10] |
| 10 mg/kg/day | Subcutaneous osmotic minipumps | 28 days (young rats), 70 days (adult rats) | Fully prevented hypertension development in young rats and normalized BP in adult rats | [11] |
| 30 mg/kg/day | Not specified | 10 weeks | Sustained reduction in MAP | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to SHR models.
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.
-
Age: Typically, studies use rats between 8 to 12 weeks of age.[4][7][9]
-
Housing: Animals should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.[9]
This compound Preparation and Administration
3.2.1. Oral Gavage
-
Preparation: this compound (e.g., provided by Novartis) is typically dissolved in saline (0.9% NaCl) to the desired concentration.[4][7] For nanoparticle-loaded this compound, specific formulation protocols should be followed.[9]
-
Dosage: Dosages can range from 25 mg/kg/day to 60 mg/kg/day.[4][7][9]
-
Administration: Administer the prepared solution once daily via oral gavage using an appropriately sized gavage needle. The volume should be consistent across all animals (e.g., equal volume).[4][7]
3.2.2. Subcutaneous Osmotic Minipumps
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline) to achieve the desired daily dose based on the pump's flow rate and the animal's body weight.
-
Dosage: Effective doses range from 10 mg/kg/day to 100 mg/kg/day.[6][5][13]
-
Surgical Implantation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the dorsal thoracic region.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative care, including analgesics, as required.
-
Blood Pressure Measurement
-
Method: Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring.[6][5] The tail-cuff method can also be used for repeated measurements of systolic blood pressure.[10]
-
Procedure (Radiotelemetry):
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow the animals to recover for at least one week before starting measurements.
-
Record blood pressure and heart rate continuously.
-
-
Procedure (Tail-Cuff):
-
Acclimatize the rats to the restraining device and tail-cuff for several days before the experiment.
-
Warm the rat's tail to detect the pulse.
-
Inflate and deflate the cuff and record the systolic blood pressure.
-
Take multiple readings and average them for each time point.
-
Myocardial Ischemia/Reperfusion Injury Model
-
Procedure:
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of renin, which in turn blocks the entire Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][3][2] Additionally, studies in SHR models have revealed its involvement in other protective signaling pathways.
-
Renin-Angiotensin-Aldosterone System (RAAS): By inhibiting renin, this compound prevents the formation of Angiotensin I and subsequently Angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[2] This leads to vasodilation and reduced sodium and water retention, thereby lowering blood pressure.
-
PI3K-Akt-eNOS Pathway: this compound has been shown to protect against myocardial ischemia/reperfusion injury by activating the Phosphatidylinositol 3-kinase (PI3K)-Akt-endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[4] This pathway leads to increased production of nitric oxide (NO), a vasodilator with cardioprotective effects.[4]
Visualizations
The following diagrams illustrate the experimental workflow, the RAAS signaling pathway, and a typical study design.
Caption: Experimental workflow for this compound administration in SHR models.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: Logical relationship of a typical study design for evaluating this compound in SHR.
References
- 1. This compound--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial cardiac effects of the renin inhibitor this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Persistent antihypertensive effect of this compound is accompanied by reduced proteinuria and normalization of glomerular area in Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for In Vivo Assessment of Aliskiren's Antihypertensive Effects
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studying the antihypertensive effects of Aliskiren, a direct renin inhibitor.
Introduction
This compound is the first in a class of orally effective, nonpeptide, direct renin inhibitors used for the treatment of hypertension.[1][2][3] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][4] This upstream inhibition of the RAAS cascade leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[1][3] In vivo studies in various animal models are crucial for elucidating the antihypertensive efficacy and end-organ protective effects of this compound.
Mechanism of Action of this compound
This compound directly inhibits the enzyme renin, which is responsible for converting angiotensinogen into angiotensin I. This action blocks the entire downstream cascade of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 4. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Aliskiren: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren is a potent and selective direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, which are key mediators of vasoconstriction, sodium retention, and blood pressure regulation.[1][2][3][4] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of renin inhibitors like this compound, providing a quantitative measure of their potency. This document provides detailed application notes and protocols for conducting cell-based assays to determine the IC50 value of this compound.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its therapeutic effect by directly targeting renin. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. When blood pressure drops, the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][3] this compound binds to the active site of renin, preventing it from acting on angiotensinogen and thereby suppressing the entire cascade at its origin.[1][2][4]
Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of this compound.
Data Presentation: this compound IC50 Values
The IC50 of this compound can be influenced by the specific assay conditions and the biological system used. Below is a summary of a reported IC50 value. It is important to note that cell-based IC50 data for this compound is not widely published; the following value was determined in a cell-free in vitro assay.
| Compound | Target | Assay Type | IC50 Value (nmol/L) | Reference |
| This compound | Renin | In vitro enzymatic assay | 0.72 | [5] |
Experimental Protocols
This section outlines a detailed protocol for a cell-based assay to determine the IC50 value of this compound. This protocol is based on the principles of measuring the end-product of the renin reaction (angiotensin I or II) in a cellular context, inspired by methodologies used in studies with human podocytes.[1][2]
Experimental Workflow
Caption: General experimental workflow for determining this compound's IC50 in a cell-based assay.
Protocol: Cell-Based Renin Activity Assay for this compound IC50 Determination
1. Materials and Reagents
-
Cell Line: Human conditionally immortalized podocytes are a suitable cell line as they express components of the RAS.[6] Other cell lines known to express renin, such as certain kidney or retinal pigment epithelial cell lines, could also be adapted.[7]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth-permissive factors for the chosen cell line.
-
This compound: Pharmaceutical grade this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Angiotensinogen: Human recombinant angiotensinogen.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or other suitable buffer.
-
Detection Kit: Angiotensin I or Angiotensin II ELISA kit.
-
96-well cell culture plates: Clear or white-walled plates suitable for cell culture and subsequent ELISA readings.
-
Standard laboratory equipment: Incubator, centrifuge, multichannel pipettes, plate reader.
2. Cell Culture and Seeding
-
Culture the chosen cell line according to standard protocols. For conditionally immortalized human podocytes, culture under permissive conditions (e.g., 33°C with IFN-γ) for proliferation and then switch to non-permissive conditions (e.g., 37°C without IFN-γ) for differentiation.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. The optimal seeding density should be determined empirically to ensure a healthy monolayer during the assay.
-
Incubate the plate for 24-48 hours to allow for cell adherence and recovery.
3. This compound Treatment
-
Prepare a series of this compound dilutions in culture medium from the stock solution. A typical 10-point dilution series might range from 1 pM to 10 µM. Also, include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 1-2 hours to allow for this compound to enter the cells and interact with renin.
4. Renin Reaction
-
Prepare a solution of angiotensinogen in culture medium at a concentration that is at or near the Km for renin (if known for the cellular system) or at a concentration determined by optimization experiments.
-
Add a specific volume of the angiotensinogen solution to each well to initiate the renin-catalyzed reaction.
-
Incubate the plate for a predetermined period (e.g., 1-4 hours) at 37°C. The incubation time should be optimized to ensure measurable product formation in the control wells without substrate depletion.
5. Detection of Renin Activity (Angiotensin Quantification)
-
After incubation, collect the cell culture supernatant from each well. Alternatively, for intracellular angiotensin measurement, lyse the cells using a suitable lysis buffer.
-
Quantify the amount of angiotensin I or angiotensin II in the collected samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
6. Data Analysis and IC50 Calculation
-
Subtract the background absorbance (wells with no cells or no angiotensinogen) from all sample readings.
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a positive control for maximal inhibition (if available) or the lowest value in the dilution series (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of renin activity.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to determine the IC50 value of this compound in a cell-based assay. By carefully selecting the appropriate cell line, optimizing assay conditions, and accurately quantifying the product of the renin reaction, reliable and reproducible data on the potency of this compound can be obtained. This information is crucial for the continued research and development of direct renin inhibitors and for understanding their mechanism of action in a cellular context.
References
- 1. This compound inhibits intracellular angiotensin II levels without affecting (pro)renin receptor signals in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Renin Inhibitor this compound Attenuates High-Glucose Induced Extracellular Matrix Synthesis and Prevents Apoptosis in Cultured Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the renin expression in the retinal pigment epithelium by systemic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Aliskiren and Hydrochlorothiazide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of Aliskiren, a direct renin inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, in research settings. The synergistic action of these two agents in managing hypertension has been a subject of extensive clinical investigation.
Scientific Background
This compound directly inhibits renin, the enzyme responsible for converting angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking this initial step, this compound leads to a reduction in plasma renin activity (PRA) and subsequently decreases the production of angiotensin II, a potent vasoconstrictor.[3][4] Hydrochlorothiazide, a diuretic, works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased urine output and a reduction in blood volume.[5]
The combination of this compound and HCTZ offers a complementary mechanism of action for blood pressure control.[4] While HCTZ can cause a compensatory increase in PRA, this compound effectively counteracts this effect, leading to a more potent and sustained antihypertensive response than either agent alone.[6][7]
Signaling Pathway
The interaction between this compound and hydrochlorothiazide within the context of the Renin-Angiotensin-Aldosterone System (RAAS) is a key area of study. The following diagram illustrates the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the antihypertensive efficacy of this compound and hydrochlorothiazide combination therapy from various clinical studies.
Table 1: Mean Reduction in Blood Pressure with this compound/HCTZ Combination Therapy
| This compound Dose (mg) | HCTZ Dose (mg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Reference |
| 150 | 25 | -15.8 | -10.3 | [8][9] |
| 300 | 12.5 | -15.9 | -11.8 | [8][9] |
| 300 | 25 | -16.9 | -11.6 | [8][9] |
| 150 | 25 | -18.4 (daytime) | -10.6 (daytime) | [10] |
| 300 | - | -17.4 | -12.2 | [11] |
| - | 25 | -14.7 | -10.3 | [11] |
Note: Blood pressure reductions are compared to baseline after 8 weeks of therapy, unless otherwise specified.[8][9]
Table 2: Blood Pressure Control Rates with this compound/HCTZ Combination Therapy
| This compound Dose (mg) | HCTZ Dose (mg) | Blood Pressure Control Rate (%) | Study Reference |
| 150 | 25 | 43.8 | [8][9] |
| 300 | 12.5 | 50.1 | [8][9] |
| 300 | 25 | 51.9 | [8][9] |
Note: Blood pressure control is generally defined as achieving a blood pressure of <140/90 mmHg.
Experimental Protocols
Below are detailed methodologies for key experiments involving the combination of this compound and hydrochlorothiazide.
Protocol 1: Evaluation of Antihypertensive Efficacy in Patients with Mild-to-Moderate Hypertension
This protocol is based on a typical double-blind, randomized, placebo-controlled clinical trial design.[8][9]
1. Study Population:
-
Inclusion Criteria: Male and female patients aged 18 years or older with a diagnosis of mild-to-moderate essential hypertension.[8][9] This is typically defined as a mean sitting diastolic blood pressure (msDBP) of ≥95 mmHg and <110 mmHg and a mean sitting systolic blood pressure (msSBP) of <180 mmHg.
-
Exclusion Criteria: Patients with secondary hypertension, a history of severe cardiovascular events, or significant renal or hepatic impairment.[12]
2. Study Design:
-
A multi-week, double-blind, randomized, placebo-controlled, parallel-group study.
-
Following a washout period for any previous antihypertensive medications, patients are randomized to receive one of the following treatments once daily:
- This compound monotherapy (e.g., 150 mg or 300 mg)
- Hydrochlorothiazide monotherapy (e.g., 12.5 mg or 25 mg)
- This compound/HCTZ combination therapy (e.g., 150/12.5 mg, 150/25 mg, 300/12.5 mg, or 300/25 mg)
- Placebo
3. Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in msDBP and msSBP at the end of the treatment period (e.g., 8 weeks).
-
Secondary Endpoints:
- Blood pressure control rate (proportion of patients achieving BP <140/90 mmHg).
- Responder rate (proportion of patients with a specified reduction in BP).
4. Safety and Tolerability Assessment:
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory parameters (e.g., serum electrolytes, creatinine).
Experimental Workflow Diagram:
Protocol 2: Pharmacokinetic and Pharmacodynamic Assessment
This protocol outlines a study to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the this compound/HCTZ combination.[6]
1. Study Population:
-
Healthy volunteers or patients with hypertension.
2. Study Design:
-
An open-label, randomized, crossover study is often employed to compare the single-pill combination with the free combination of this compound and HCTZ.[6]
-
Subjects receive single doses of:
- This compound
- Hydrochlorothiazide
- This compound and hydrochlorothiazide as a free combination
- This compound/hydrochlorothiazide as a single-pill combination
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to determine the plasma concentrations of this compound and hydrochlorothiazide.
-
Pharmacokinetic parameters to be calculated include:
- Maximum plasma concentration (Cmax)
- Time to maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
4. Pharmacodynamic Assessment:
-
Plasma renin activity (PRA) is measured at various time points to assess the pharmacodynamic effect of this compound.
-
HCTZ alone is known to increase PRA, and the combination with this compound is expected to suppress this increase.[6]
Logical Relationship Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. First-line treatment of hypertension: critical appraisal of potential role of this compound and hydrochlorothiazide in a fixed combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Pharmacokinetics and pharmacodynamics of this compound/hydrochlorothiazide single-pill combination tablets and free combination of this compound and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound/Hydrochlorothiazide Combination for the Treatment of Hypertension: A Meta-Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Safety and Efficacy of this compound/Amlodipine/Hydrochlorothiazide Triple Combination in Patients With Moderate to Severe Hypertension: A 54‐Week, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Organoprotective Effects of Aliskiren in Animal Models
Introduction
Aliskiren is a potent and selective direct renin inhibitor, representing a distinct class of agents that block the Renin-Angiotensin-Aldosterone System (RAAS).[1] By targeting the first and rate-limiting step in the RAAS cascade, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of both Angiotensin I and Angiotensin II.[2] This mechanism provides a comprehensive blockade of the RAAS, which is implicated in the pathophysiology of various cardiovascular, renal, and neurological diseases.[2][3] Animal studies are crucial for elucidating the organoprotective effects of this compound beyond its well-established antihypertensive properties.[4] This document provides detailed application notes and protocols for researchers investigating this compound's therapeutic potential in preclinical settings.
Cardioprotective Effects of this compound
Application Note:
This compound has demonstrated significant cardioprotective effects in various animal models of cardiac injury, including myocardial ischemia/reperfusion (I/R), cardiomyopathy, and cardiac hypertrophy.[5] Its benefits extend beyond blood pressure reduction and are attributed to the modulation of key signaling pathways involved in cell survival, inflammation, and fibrosis.[5] In models of myocardial I/R, this compound reduces infarct size and improves cardiac function by activating the pro-survival PI3K-Akt-eNOS signaling pathway, which enhances nitric oxide (NO) bioavailability.[5] In hamsters with dilated cardiomyopathy, this compound improves ejection fraction and normalizes diastolic function, preventing cardiac dilation. Furthermore, in hypertrophy models, this compound attenuates cardiac dysfunction by inhibiting the mTOR and apoptosis pathways.[6] These findings highlight this compound's potential as a therapeutic agent for various heart conditions.
Key Animal Models for Cardioprotection Studies:
| Animal Model | Pathology | Key Findings with this compound | Reference |
| Spontaneously Hypertensive Rats (SHR) | Myocardial Ischemia/Reperfusion | Reduced infarct size, improved ejection fraction and fractional shortening. | [5] |
| Syrian Cardiomyopathic Hamster (SCH) | Dilated Cardiomyopathy & Heart Failure | Improved ejection fraction, reduced left ventricular volumes, normalized diastolic function. | |
| Isoproterenol-Induced Rats | Cardiac Hypertrophy and Fibrosis | Reversed cardiac dysfunction, reduced expression of hypertrophic and fibrotic markers. | [6][7] |
| Double-Transgenic Rats (dTGR) | Hypertensive Heart Disease | Ameliorated left ventricular hypertrophy. | [8][9][10] |
| Endothelial NO Synthase (eNOS) Deficient Mice | Cardiac Hypertrophy and Fibrosis | Suppressed cardiac hypertrophy, inflammation, and fibrosis. | [11] |
Quantitative Data Summary: Cardioprotective Effects
| Animal Model | Parameter | Control/Vehicle | This compound Treatment | % Change / P-value | Reference |
| SHR (I/R Injury) | Infarct Size / Area at Risk (%) | ~50% | ~25% (at 30 & 60 mg/kg/day) | ~50% reduction | [5] |
| Ejection Fraction (%) | ~40% | ~60% (at 30 & 60 mg/kg/day) | ~50% improvement | [5] | |
| Syrian Hamster (Cardiomyopathy) | Ejection Fraction (%) | 48.6 ± 5.8% | 69.4 ± 3.2% (at 10 mg/kg/day) | P < 0.05 | [3] |
| LV End-Diastolic Volume (mL/100g) | 0.61 ± 0.05 | 0.34 ± 0.02 (at 10 mg/kg/day) | P < 0.05 | [3] | |
| LV End-Systolic Volume (mL/100g) | 0.28 ± 0.06 | 0.10 ± 0.01 (at 10 mg/kg/day) | P < 0.05 | [3] | |
| dTGR (Hypertension) | Cardiac Hypertrophy Index (mg/g) | 4.4 ± 0.1 | 3.5 ± 0.1 (at 3 mg/kg/day) | P < 0.05 | [9][10] |
Protocol 1: Myocardial Ischemia/Reperfusion (I/R) Injury in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies investigating this compound's ability to protect the heart from I/R injury.[5]
1. Animal Model and Treatment:
- Animals: Male Spontaneously Hypertensive Rats (SHR), 8-10 weeks old.
- Groups: (1) Sham, (2) Vehicle (Saline) + I/R, (3) this compound (30 mg/kg/day) + I/R, (4) this compound (60 mg/kg/day) + I/R.
- Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks prior to the I/R procedure.[5]
2. Surgical Procedure (I/R):
- Anesthetize the rat and perform a left thoracotomy.
- Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
- Release the ligation to allow for reperfusion for a period of 6 or 24 hours.[5]
3. Assessment of Cardioprotection:
- Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR). Slice the ventricle and incubate with triphenyltetrazolium chloride (TTC) to distinguish the infarcted (pale) from viable (red) tissue. Calculate the infarct size as a percentage of the AAR.[5]
- Echocardiography: Perform echocardiography before and after the treatment period to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.
- Western Blot Analysis: Collect myocardial tissue from the AAR to analyze the expression and phosphorylation of key proteins in the PI3K-Akt-eNOS pathway.[5]
Signaling Pathway: this compound's Cardioprotection via PI3K-Akt-eNOS
References
- 1. Effects of this compound on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the First Direct Renin Inhibitor: Assessing a role in pediatric hypertension and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves left ventricular dysfunction and reduces cardiac dilation in Syrian cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal protective effects of this compound beyond its antihypertensive property in a mouse model of progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates cardiac dysfunction by modulation of the mTOR and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. This compound – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. This compound, a human renin inhibitor, ameliorates cardiac and renal damage in double-transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Techniques for Measuring Plasma Renin Activity Following Aliskiren Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for accurately measuring plasma renin activity (PRA) in the presence of Aliskiren, a direct renin inhibitor. This document outlines the critical considerations, detailed experimental protocols, and data interpretation guidelines necessary for precise and reliable results in both preclinical and clinical research settings.
Introduction: The Challenge of Measuring PRA with Direct Renin Inhibitors
This compound is a potent, orally active direct renin inhibitor that binds to the active site of the renin molecule, preventing the conversion of angiotensinogen to angiotensin I (Ang I)[1][2]. This action effectively blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step[1][2][3].
While this compound effectively lowers blood pressure by reducing Ang II levels, its mechanism of action presents a unique challenge for the traditional measurement of plasma renin activity (PRA)[3][4]. PRA assays quantify the enzymatic activity of renin by measuring the rate of Ang I generation[1]. This compound directly inhibits this activity, leading to a dose-dependent decrease in PRA[4][5][6].
However, by interrupting the negative feedback loop of Ang II on renin release, this compound leads to a compensatory, reactive increase in plasma renin concentration (PRC)[1][4][7]. This paradoxical effect—decreased activity despite increased concentration—necessitates careful selection and validation of assay methodologies to avoid misinterpretation of results. Immunoassays that measure renin concentration (PRC) will show an increase, while activity-based assays (PRA) will show a decrease[8][9].
Signaling Pathways and Experimental Workflow
The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
The following diagram illustrates the RAAS cascade and highlights the mechanism of action of this compound compared to other RAAS inhibitors like ACE inhibitors and ARBs.
Caption: The RAAS cascade and points of inhibition.
General Experimental Workflow for PRA Measurement
The following diagram outlines the general steps involved in measuring plasma renin activity, from sample collection to data analysis.
References
- 1. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Renin Inhibition with this compound: A Decade of Clinical Experience | MDPI [mdpi.com]
- 5. jmcp.org [jmcp.org]
- 6. Plasma renin and the antihypertensive effect of the orally active renin inhibitor this compound in clinical hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Aliskiren
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aliskiren. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with this compound's low oral bioavailability in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does this compound exhibit such low oral bioavailability?
A1: this compound's oral bioavailability is inherently low, typically around 2.5%, due to a combination of physicochemical and physiological factors.[1][2][3]
-
High Hydrophilicity: While it has high aqueous solubility, its hydrophilic nature can limit its ability to passively diffuse across the lipid-rich intestinal cell membranes.[4]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux transporter found in the intestines.[1][5][6] This transporter actively pumps the drug from inside the intestinal cells back into the gut lumen, significantly reducing the net amount absorbed into the bloodstream.[6]
-
Metabolism: Although not the primary reason for its low bioavailability, this compound is partially metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[1][7]
Q2: My in vivo study shows minimal plasma concentration of this compound after oral administration. How can I troubleshoot this?
A2: This is a common challenge. Here’s a logical approach to troubleshooting this issue:
-
Verify Formulation Strategy: Pure, unmodified this compound is expected to have very low absorption.[8] Confirm that you are using a bioavailability enhancement strategy. If not, this is the first and most critical modification to make.
-
Assess Formulation Integrity: If you are using a nanoformulation (e.g., PLGA nanoparticles, Solid Lipid Nanoparticles), ensure its physical and chemical stability. Characterize the particle size, zeta potential, and drug encapsulation efficiency before in vivo administration. Aggregation or premature drug release can negate the benefits of the formulation.
-
Consider P-gp Inhibition: The P-gp efflux is a major barrier.[1][6] Co-administration with a known P-gp inhibitor (e.g., Verapamil, Ketoconazole) in an experimental setting can confirm if efflux is the primary limiting factor. Some formulation excipients may also have P-gp inhibiting properties.
-
Review Animal Model and Dosing: Ensure the animal model is appropriate and the dose is sufficient. For instance, studies in spontaneously hypertensive rats (SHRs) have successfully used doses around 30 mg/kg for nanoformulations.[9][10]
-
Check Analytical Method Sensitivity: Your method for quantifying this compound in plasma must be sensitive enough to detect the low concentrations expected, especially at early time points.
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.5,5", bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} `
Q3: I am developing a Self-Nano-Emulsifying Drug Delivery System (SNEDDS) for this compound, but it's not forming a stable nanoemulsion upon dilution. What could be wrong?
A3: This issue usually stems from the selection and ratio of the oil, surfactant, and cosurfactant components.
-
Poor Component Selection: The drug must have good solubility in the selected oil phase. The surfactant and cosurfactant must have the ability to reduce the interfacial tension effectively and form a stable film around the oil droplets.
-
Incorrect Ratios: The ratio of Surfactant/Co-surfactant (S/CoS) to the oil phase is critical. Use pseudo-ternary phase diagrams to identify the optimal ratios that result in a large nanoemulsion region.
-
Thermodynamic Instability: The formulation may be thermodynamically unstable, leading to phase separation over time. Assess the cloud point to ensure the formulation is stable at physiological temperatures.
A study on this compound SNEDDS successfully used Capryol® 90 as the oil, Cremophor® RH and Tween® 20 as surfactants, and Transcutol® HP as a cosurfactant.[11] Optimizing the ratios of these components is key.[11]
Data on Enhanced Bioavailability Strategies
Various nanoformulation strategies have been experimentally proven to enhance the oral bioavailability of this compound. The table below summarizes key pharmacokinetic data from studies in rats.
| Formulation Strategy | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Unformulated) | Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg | ~450 | ~1800 | 100% (Control) | [9],[10] |
| PLGA Nanoparticles | Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg | ~800 | ~4800 | ~168% | [9],[10] |
| Proliposomes | Sprague-Dawley (SD) rats | 25 mg/kg | 468.3 ± 13.9 | 3824.2 ± 138.5 | ~215% | [12] |
| SNES (Self-Nanoemulsifying System) | Albino Rats | 10 mg/kg | 586.4 ± 15.6 | 3584.5 ± 21.3 | ~250% | [13] |
Note: Values are approximated from published data for comparison. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the emulsion-diffusion-evaporation method.[9][10]
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Ethyl acetate (Organic solvent)
-
Didodecyldimethylammonium bromide (DDAB) or similar stabilizer
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer (e.g., 1.0% w/v DDAB).[9]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Dilute the resulting emulsion with a large volume of deionized water under moderate stirring to allow the ethyl acetate to diffuse out of the droplets.
-
Solvent Evaporation: Continue stirring (e.g., for 3-4 hours) at room temperature to evaporate any residual ethyl acetate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove excess stabilizer and un-encapsulated drug.
-
Final Product: Resuspend the final pellet in a suitable vehicle for characterization or administration. Lyophilization can be used for long-term storage.
`dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, size="7.5,6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];
} `
Protocol 2: Ex Vivo Intestinal Permeation Study (Everted Gut Sac Model)
This model assesses the transport of a drug or formulation across the intestinal wall.[14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g), fasted overnight.
-
Krebs-Ringer solution (or similar physiological buffer), continuously oxygenated (95% O2 / 5% CO2).
-
Test formulation (e.g., this compound nanoparticles) and control solution (unformulated this compound).
-
Surgical thread, steel rod for eversion, syringes.
Procedure:
-
Animal Euthanasia and Intestine Excision: Euthanize the rat according to approved ethical protocols. Immediately excise a segment of the small intestine (e.g., jejunum or ileum).
-
Cleaning: Gently flush the intestinal segment with ice-cold, oxygenated Krebs-Ringer solution to remove luminal contents.
-
Eversion: Carefully slide the intestinal segment onto a thin steel rod and gently evert it. The mucosal side should now be facing outwards.
-
Sac Preparation: Tie one end of the everted segment with a surgical thread. Fill the sac with a known volume (e.g., 1 mL) of fresh, oxygenated Krebs-Ringer solution using a syringe and tie off the other end to form a sealed sac.
-
Incubation: Place the prepared sac into a beaker containing the test solution (e.g., this compound formulation in Krebs-Ringer buffer) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw samples from the solution outside the sac (mucosal side) and, at the end of the experiment, collect the entire volume from inside the sac (serosal side).
-
Analysis: Analyze the concentration of this compound in the serosal fluid using a validated analytical method (e.g., HPLC).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the intestinal membrane.
References
- 1. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics and pharmacodynamics of this compound, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Formulation and in Vivo Evaluation of this compound-Loaded Poly(lactic-Co-" by Derek E. Murrell, Jessica M. Coleman et al. [dc.etsu.edu]
- 11. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
Managing Aliskiren-induced hyperkalemia in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing hyperkalemia in animal studies involving the direct renin inhibitor, aliskiren.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hyperkalemia?
A1: this compound is a direct renin inhibitor. It blocks the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This inhibition leads to reduced levels of angiotensin II and, subsequently, aldosterone.[3] Since aldosterone plays a key role in promoting potassium excretion in the kidneys, its suppression by this compound can lead to potassium retention and hyperkalemia (elevated serum potassium levels).[2][4]
Q2: Which animal models are commonly used to study the effects of this compound?
A2: Spontaneously Hypertensive Rats (SHR) are frequently used to investigate the antihypertensive effects of this compound.[5][6] For studies focused on diabetic nephropathy, type 2 diabetic KKAy mice are a relevant model.[7] Marmosets have also been used to characterize the blood pressure-lowering effects of this compound.[6]
Q3: What are the key risk factors for developing hyperkalemia during this compound administration in animal studies?
A3: The primary risk factor is the co-administration of other RAAS inhibitors, such as Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs).[8] This combination therapy can lead to a more potent blockade of the RAAS, significantly increasing the risk of hyperkalemia.[3][8] Other predisposing factors include pre-existing renal insufficiency and the concurrent use of potassium-sparing diuretics.[9] Baseline serum potassium levels >4.5 mEq/L can also predict a higher risk of developing hyperkalemia.[10]
Q4: How should I monitor for hyperkalemia in my animal subjects?
A4: Regular monitoring of serum potassium levels is crucial.[11] Blood samples should be collected periodically throughout the study. Baseline potassium levels should be established before initiating treatment.[10] Monitoring frequency should be increased when this compound is used in combination with other RAAS inhibitors or in animals with chronic kidney disease.[2] Additionally, monitoring kidney function through serum creatinine and blood urea nitrogen (BUN) is recommended, as impaired renal function is a risk factor.[12]
Q5: What are the clinical signs of severe hyperkalemia in animals?
A5: While subtle in early stages, severe hyperkalemia can manifest as muscle weakness, lethargy, and cardiac arrhythmias.[13] Electrocardiogram (ECG) changes are a key indicator and may include peaked T-waves, a widened QRS complex, and bradycardia. In emergent situations, animals may present with confusion, difficulty breathing, or collapse.[13][14]
Troubleshooting Guide
My animal's routine serum potassium measurement is elevated. What should I do?
If you detect an elevated potassium level, it is essential to act methodically to confirm the finding, assess the severity, and implement the appropriate management strategy. The following workflow provides a step-by-step guide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Direct Renin Inhibitor: this compound in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Add-On this compound Elicits Stronger Renoprotection Than High-Dose Valsartan in Type 2 Diabetic KKAy Mice That Do Not Respond to Low-Dose Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of combination treatment with this compound and blockers of the renin-angiotensin system on hyperkalaemia and acute kidney injury: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound-associated acute renal failure with hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium Handling with Dual Renin-Angiotensin System Inhibition in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for the management of hyperkalemia in patients receiving renin-angiotensin-aldosterone system inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, the First Direct Renin Inhibitor: Assessing a role in pediatric hypertension and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lisinopril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
Strategies to mitigate off-target effects of Aliskiren in research
Welcome to the technical support center for researchers utilizing Aliskiren. This resource provides troubleshooting guidance and frequently asked questions to help mitigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific non-peptide, orally active inhibitor of renin. It binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] This blockade leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[1][2]
Q2: What are the known off-target effects of this compound that I should be aware of in my research?
While this compound is highly selective for renin, some off-target effects and other biological activities have been reported, which are crucial to consider in experimental settings:
-
Hyperkalemia: Particularly when used in combination with other RAAS inhibitors, this compound can lead to elevated potassium levels.[5]
-
Renal Dysfunction: In some contexts, especially in combination with ACE inhibitors or ARBs in patients with diabetes or renal dysfunction, this compound has been associated with an increased risk of kidney injury.[5]
-
Bradykinin-Related Effects: While this compound does not directly inhibit bradykinin degradation in plasma, it has been shown to have a minimal effect on its degradation by vascular endothelial cells.[1] Some studies suggest it may increase cardiac bradykinin levels through increased tissue kallikrein gene expression, independent of renin inhibition.[6]
-
(Pro)renin Receptor ((P)RR) Signaling: this compound can bind to both renin and prorenin when they are bound to the (P)RR.[7][8] However, it does not appear to inhibit (P)RR-dependent downstream signaling pathways, such as ERK activation.[2]
-
Cytotoxicity: At high concentrations, like any compound, this compound may exhibit cytotoxicity. This is cell-type dependent and needs to be empirically determined.
Q3: What is the recommended concentration range for this compound in in vitro studies?
The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type and the specific research question. However, based on its known potency, a starting point for most cell-based assays would be in the low nanomolar to low micromolar range. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Q4: How should I prepare and store this compound for my experiments?
This compound is soluble in DMSO.[9] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected cell death or low viability | 1. This compound concentration is too high, causing cytotoxicity. 2. Off-target effects on essential cellular pathways. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of this compound in your cell line. Use concentrations well below the cytotoxic threshold. 2. Reduce the concentration of this compound. If the effect persists, consider investigating off-target effects through kinase profiling or proteomic analysis. 3. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent or unexpected changes in signaling pathways | 1. This compound may have off-target effects on kinases or other signaling molecules. 2. The observed effect may be a downstream consequence of renin-angiotensin system inhibition in your specific cell model. 3. The effect may be related to (P)RR signaling, which is not inhibited by this compound.[2] | 1. Perform a kinome scan to identify potential off-target kinase interactions. 2. Use specific inhibitors for other components of the RAAS (e.g., ACE inhibitors, ARBs) to dissect the pathway. 3. Investigate the expression and role of the (P)RR in your cell model. |
| Variability in experimental replicates | 1. Inconsistent this compound concentration due to improper mixing or degradation. 2. Cell culture variability (e.g., passage number, cell density). | 1. Ensure the this compound stock solution is thoroughly mixed before each use. Prepare fresh dilutions for each experiment. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Discrepancy between in vitro and in vivo results | 1. Low bioavailability of this compound in vivo. 2. Complex physiological regulation of the RAAS in vivo that is not replicated in vitro. | 1. Consider using delivery systems like nanoparticles to enhance bioavailability in animal models.[10] 2. Acknowledge the limitations of the in vitro model and interpret the data in the context of the whole physiological system. |
Quantitative Data Summary
Table 1: this compound Potency and Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| IC50 (Renin) | 0.6 nmol/L | Human (in vitro) | [11] |
| Ki (Renin) | 0.18 nmol/L | Human (in vitro) | [7][8] |
| Ki ((P)RR-bound Renin) | 0.14 nmol/L | Human (in vitro) | [7][8] |
| Ki ((P)RR-bound Prorenin) | 0.15 nmol/L | Human (in vitro) | [7][8] |
| Oral Bioavailability | ~2.5% | Human | |
| Plasma Half-life | ~40 hours | Human | [9] |
Key Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using LDH Assay
This protocol provides a method to determine the cytotoxic potential of this compound on a specific cell line by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cell line of interest (e.g., human renal proximal tubule epithelial cells)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader with absorbance capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2X solvent control (DMSO) and a 2X lysis buffer control (provided in the kit).
-
Treatment: After 24 hours, carefully remove the medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions, solvent control, or lysis buffer to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, add the reaction mixture to each well.
-
Data Acquisition: Incubate the plate as recommended by the kit manufacturer and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive (lysis buffer) and negative (solvent) controls.
Protocol 2: Evaluating Off-Target Kinase Activity using a Kinome Scan
While a full kinome scan is typically performed by specialized service providers, this outlines the conceptual workflow for preparing samples to identify unintended kinase targets of this compound.
Objective: To profile the inhibitory activity of this compound against a broad panel of human kinases.
Workflow:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinome profiling service.
-
Assay Performance (by service provider): The service will typically perform a competition binding assay where the ability of this compound to displace a known ligand from the active site of a large number of kinases is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at a given this compound concentration. This data can be used to identify potential off-target kinases.
-
Follow-up Validation: Any significant "hits" from the kinome scan should be validated using in-house enzymatic assays or cell-based functional assays to confirm the off-target interaction and its biological relevance.
Visualizations
References
- 1. In vitro comparison of bradykinin degradation by this compound, a renin inhibitor, and an inhibitor of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits intracellular angiotensin II levels without affecting (pro)renin receptor signals in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of this compound and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Patients Failing to Achieve Blood Pressure Targets With Angiotensin Converting Enzyme Inhibitors or Angiotensin Receptor Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases bradykinin and tissue kallikrein mRNA levels in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound binds to renin and prorenin bound to (pro)renin receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Renin, prorenin, and the direct renin inhibitor this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Aliskiren solubility and stability for in vitro assays
Welcome to the technical support center for Aliskiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Find answers to frequently asked questions and troubleshooting tips to ensure the solubility and stability of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound. This compound is highly soluble in both solvents. For aqueous-based assays, this compound hemifumarate is highly soluble in water and phosphate buffer.[1]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions should be stored at -20°C or -80°C. To maintain stability, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in cell culture media at 37°C?
A3: this compound has been shown to be stable in cell culture media for extended periods. One study indicated that this compound was not degraded after a 7-day incubation period in cell culture.[2] However, for long-term experiments, it is advisable to refresh the media with freshly diluted this compound periodically, for example, every 48-72 hours, to ensure consistent concentration.
Q4: Can I expect this compound to interfere with signaling pathways other than the Renin-Angiotensin-Aldosterone System (RAAS) in my in vitro model?
A4: Yes, beyond its well-established role as a direct renin inhibitor in the RAAS pathway, this compound has been observed to influence other signaling cascades in vitro. Notably, it has been shown to affect the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Ensure the final concentration of this compound is within its aqueous solubility limit. 2. Increase the final percentage of DMSO in your working solution, ensuring it remains non-toxic to your cells (typically ≤ 0.5%). 3. Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in aqueous media. 4. Warm the aqueous media to 37°C before adding the this compound stock solution and vortex immediately after addition. |
| Cloudiness or crystals observed in the cell culture media during incubation. | The solubility of this compound is affected by the pH or protein components of the cell culture media. The concentration of this compound is too high for the specific media composition. | 1. Check the pH of your cell culture media, as pH can influence the solubility of this compound.[3][4][5] 2. Reduce the final concentration of this compound in your experiment. 3. Consider using a different formulation of this compound, such as the more water-soluble hemifumarate salt.[1] 4. Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution due to improper storage. Instability of this compound in the working solution over the course of the experiment. | 1. Always use freshly prepared working solutions. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. 3. For long-duration experiments (>48 hours), replace the cell culture media with fresh media containing newly diluted this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent |
| DMSO | 100 mg/mL | 181.23 mM |
| Ethanol | 100 mg/mL | 181.23 mM |
| Water (hemifumarate salt) | >350 mg/mL (at pH 7.4) | >574 mM |
| Phosphate Buffer | Soluble | Not specified |
Data compiled from multiple sources.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (100 mM in DMSO): a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 551.78 g/mol . b. In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 100 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution: i. Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 100 µM solution. Mix well by gentle pipetting. ii. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. c. Vortex the working solution gently before adding it to your cell culture plates. d. Always prepare the working solution fresh for each experiment.
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Caption: Signaling pathways influenced by this compound in vitro.
References
- 1. This compound | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Travere Therapeutics Reports Third Quarter 2025 Financial Results - BioSpace [biospace.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Blood-Pressure Responses to Aliskiren In Vivo
Welcome to the technical support center for Aliskiren in vivo research. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected blood pressure responses during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected blood pressure response to this compound in vivo?
A1: this compound is a direct renin inhibitor that blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] This action leads to a dose-dependent decrease in blood pressure in relevant animal models.[2] The antihypertensive effect of this compound has been demonstrated to be comparable to other RAAS inhibitors like ACE inhibitors and angiotensin receptor blockers (ARBs).[3]
Q2: We are observing a blunted or no hypotensive effect of this compound in our animal model. What are the potential causes?
A2: Several factors could contribute to a lack of the expected hypotensive response:
-
Species Specificity: this compound is highly specific for primate renin. Its potency against rodent renin is significantly lower.[4] Therefore, higher doses are often required in rats and mice to achieve a significant blood pressure-lowering effect.[4] For standard rodent models, consider using transgenic animals expressing human renin and angiotensinogen for more translatable results.[5][6]
-
Low Baseline Renin Levels: The efficacy of this compound is dependent on the activity of the RAAS. If your animal model has a form of hypertension that is not renin-dependent (e.g., salt-sensitive models), the blood pressure-lowering effect of this compound may be minimal.
-
Compensatory Mechanisms: The inhibition of the RAAS by this compound can trigger a reactive increase in renin concentration from the juxtaglomerular cells due to the loss of negative feedback from angiotensin II.[7] While this compound also inhibits the activity of this newly released renin, a very large increase in renin concentration could potentially overcome the inhibitory effect, leading to a blunted response.[8]
-
Drug Bioavailability and Administration: this compound has low oral bioavailability.[3] Issues with drug formulation, gavage technique, or the presence of food (especially high-fat meals) can affect absorption and reduce efficacy.[9] Consider subcutaneous administration via osmotic minipumps for continuous and reliable drug delivery.[10]
Q3: We are observing a paradoxical increase in blood pressure after this compound administration. Is this possible?
A3: While clinical studies have not shown a significant incidence of paradoxical blood pressure increases with this compound monotherapy, it is a phenomenon that has been reported in preclinical settings, particularly when this compound is combined with other RAAS inhibitors.[11] A reactive rise in plasma renin concentration is a key consideration.[8] In some instances, this marked increase in renin might lead to effects that are not fully blocked by this compound, potentially contributing to a rise in blood pressure.
Q4: How does this compound affect plasma renin activity (PRA) versus plasma renin concentration (PRC)?
A4: This is a critical point of potential confusion.
-
Plasma Renin Activity (PRA): this compound decreases PRA by directly inhibiting the enzymatic activity of renin.[12]
-
Plasma Renin Concentration (PRC): this compound increases PRC due to the disruption of the negative feedback loop, which stimulates renin release from the kidneys.[12][13]
It is crucial to use the correct assay to assess the pharmacodynamic effect of this compound. Measuring PRC alone can be misleading, as it will be elevated. A PRA assay is necessary to confirm target engagement and enzymatic inhibition.
Troubleshooting Guides
Issue 1: Suboptimal or No Blood Pressure Reduction
| Potential Cause | Troubleshooting Steps |
| Inappropriate Animal Model | Verify that your hypertension model is renin-dependent. Consider using spontaneously hypertensive rats (SHR) or transgenic models expressing human renin.[4][14] |
| Insufficient Drug Dose | Due to species specificity, higher doses of this compound are needed in rodents compared to primates. Review the literature for appropriate dose ranges for your specific model.[4] A dose-response study is recommended. |
| Poor Drug Bioavailability | Ensure proper drug formulation and administration. For oral dosing, ensure consistent administration relative to feeding times. Consider alternative routes like subcutaneous infusion for more stable plasma concentrations.[10] |
| Compensatory Renin Increase | Measure both PRA and PRC. A significant drop in PRA with a large increase in PRC suggests target engagement but a strong compensatory response. Consider if the dose is sufficient to inhibit the elevated renin levels.[8] |
| Measurement Technique Error | Review your blood pressure measurement protocol. Ensure proper acclimation of animals, correct cuff size and placement for tail-cuff methods, and proper surgical implantation and recovery for telemetry.[1][15][16][17] |
Issue 2: Paradoxical Blood Pressure Increase
| Potential Cause | Troubleshooting Steps |
| Extreme Compensatory Renin Release | A very high PRC could potentially lead to unforeseen effects. Measure both PRA and PRC to assess the magnitude of the compensatory response.[8] |
| Interaction with Other Medications | If this compound is used in combination with other drugs, consider potential pharmacokinetic or pharmacodynamic interactions.[3] |
| Off-Target Effects | While this compound is highly specific for renin, at very high concentrations, off-target effects cannot be entirely ruled out. Review the literature for any reported off-target activities at the doses used. |
| Animal Stress | Ensure that the experimental procedures, including drug administration and blood pressure measurement, are performed in a way that minimizes stress to the animals, as stress can significantly impact blood pressure.[15] |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of this compound on Blood Pressure in Different Animal Models
| Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Sodium-depleted Marmosets | 1-30 mg/kg | Oral | Dose-dependent decrease | [2] |
| Spontaneously Hypertensive Rats (SHR) | 10-100 mg/kg/day | Subcutaneous minipump | Dose-dependent decrease | [2] |
| Diabetic TG(mRen-2)27 Rats | 10 or 30 mg/kg/day | Subcutaneous minipump | Lowered blood pressure | [10] |
| Double-Transgenic Rats (human renin & angiotensinogen) | 0.3 and 3 mg/kg/day | Subcutaneous minipump | Lowered blood pressure | [5] |
Table 2: Effect of this compound on Plasma Renin Activity (PRA) and Concentration (PRC)
| Parameter | Effect of this compound | Mechanism | Reference |
| Plasma Renin Activity (PRA) | Decrease | Direct enzymatic inhibition of renin | [12] |
| Plasma Renin Concentration (PRC) | Increase | Interruption of the negative feedback loop on renin release | [12][13] |
Key Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement using Telemetry in Rodents
-
Transmitter Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta and temporarily occlude blood flow.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the body of the transmitter in the abdominal cavity or a subcutaneous pocket.
-
Close the incisions in layers.
-
-
Post-Operative Care:
-
Provide appropriate analgesia for at least 48 hours post-surgery.
-
Allow a recovery period of at least 5-7 days before starting baseline recordings.[1]
-
-
Data Acquisition:
-
House the animals in their home cages placed on top of the telemetry receivers.
-
Record baseline blood pressure for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
Administer this compound or vehicle and continue recording to assess the drug's effect.
-
Protocol 2: Measurement of Plasma Renin Activity (PRA)
-
Sample Collection:
-
Collect blood from the animals into tubes containing a renin inhibitor and an angiotensinase inhibitor (e.g., EDTA).
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
Angiotensin I Generation:
-
Incubate the plasma at 37°C for a defined period to allow renin to act on angiotensinogen to produce angiotensin I.
-
-
Quantification of Angiotensin I:
-
Measure the amount of angiotensin I generated using a commercially available ELISA or radioimmunoassay kit.
-
-
Calculation:
-
Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
-
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
References
- 1. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Renin Inhibition with Focus on this compound and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 8. ahajournals.org [ahajournals.org]
- 9. "Improving Relative Bioavailability of Orally Dosed this compound through P" by Derek Murrell, Stacy D. Brown et al. [dc.etsu.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. Add-On this compound Elicits Stronger Renoprotection Than High-Dose Valsartan in Type 2 Diabetic KKAy Mice That Do Not Respond to Low-Dose Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Visitech Systems [visitechsystems.com]
- 17. ahajournals.org [ahajournals.org]
Dose-response relationship challenges with Aliskiren in preclinical studies
Welcome to the technical support center for researchers utilizing Aliskiren in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or inconsistent dose-response to this compound in rodent models.
Question: We are observing a shallow or inconsistent dose-response curve for blood pressure reduction with this compound in our rat/mouse model. What are the potential reasons and how can we troubleshoot this?
Answer:
This is a common challenge in preclinical studies with this compound, primarily due to its high species specificity.
Possible Causes and Solutions:
-
Species Specificity: this compound is significantly less potent at inhibiting rodent renin compared to human renin. This necessitates the use of higher doses in rats and mice to achieve a therapeutic effect.[1][2]
-
Recommendation: Ensure your dose range is appropriate for the species being studied. For spontaneously hypertensive rats (SHRs), effective doses have been reported in the range of 10-100 mg/kg/day.[3][4] Consider conducting a pilot dose-ranging study to determine the optimal dose for your specific model and experimental conditions.
-
-
Animal Model Selection: Standard hypertensive rat models may not be ideal due to the aforementioned species specificity.
-
Recommendation: For robust and translatable results, consider using double transgenic rats (dTGRs) that express both human renin and human angiotensinogen.[1][5] This model allows this compound to interact with its intended human targets, often requiring lower, more clinically relevant doses (e.g., 0.3-3 mg/kg/day).[3]
-
-
Low Bioavailability: this compound has a low oral bioavailability (approximately 2.5% in humans), which can contribute to variability.[1][6][7]
-
Recommendation: To bypass absorption variability, consider administration via subcutaneous osmotic minipumps for continuous and consistent drug delivery.[4] If oral gavage is necessary, ensure consistent administration timing relative to feeding, as a high-fat meal can significantly decrease absorption.[8]
-
-
Reactive Increase in Plasma Renin Concentration (PRC): Inhibition of the renin-angiotensin system (RAS) by this compound leads to a compensatory, dose-dependent increase in PRC.[9][10] At very high doses, this surge in renin might partially overcome the inhibitory effect, potentially leading to a plateau in the dose-response curve.[11]
-
Recommendation: Measure both plasma renin activity (PRA) and PRC. A significant decrease in PRA despite a large increase in PRC indicates effective renin inhibition.[1] If you suspect the reactive PRC increase is limiting efficacy, evaluate if you are using excessively high doses and consider the dose-response plateau.
-
Issue 2: Paradoxical increase in blood pressure observed at higher doses.
Question: We have occasionally observed a paradoxical increase in blood pressure in a small subset of animals at higher doses of this compound. Is this a known phenomenon?
Answer:
The potential for a paradoxical blood pressure increase with this compound has been a topic of discussion, primarily linked to the substantial reactive increase in plasma renin concentration (PRC).[10] However, large-scale clinical meta-analyses have not found evidence of this compound uniquely causing paradoxical blood pressure rises.[2] In a preclinical setting, such an observation could be due to several factors.
Possible Explanations and Troubleshooting:
-
Extreme Reactive Renin Increase: In certain individuals or under specific experimental conditions, an exceptionally large increase in PRC could theoretically lead to a breakthrough in renin activity, particularly as the drug concentration troughs.[12][13]
-
Recommendation: Measure PRA and PRC at peak and trough drug concentrations to assess the dynamics of renin inhibition over the dosing interval.
-
-
Experimental Variability: Ensure that the observed blood pressure increases are not due to experimental artifacts, such as stress from handling or measurement procedures.
-
Recommendation: Utilize radiotelemetry for continuous and stress-free blood pressure monitoring.[4] If using tail-cuff plethysmography, ensure proper acclimatization of the animals to the procedure.
-
-
Low-Renin State: In animal models with low baseline renin levels, this compound may be less effective, and any observed blood pressure fluctuations might be unrelated to the drug's mechanism of action.[13]
-
Recommendation: Establish baseline PRA levels in your animal cohort to identify subjects that may be non-responders.
-
Issue 3: Difficulty in accurately measuring renin activity post-Aliskiren administration.
Question: We are finding it challenging to get consistent and reliable measurements of plasma renin activity (PRA) after treating our animals with this compound. What could be causing this?
Answer:
Measuring PRA in the presence of a direct renin inhibitor like this compound requires careful consideration of the assay methodology.
Key Considerations and Recommendations:
-
Assay Principle: Standard PRA assays measure the generation of angiotensin I (Ang I) from angiotensinogen. This compound in the plasma sample can continue to inhibit renin in vitro during the assay, leading to an underestimation of the true in vivo renin activity.
-
Recommendation: Use a validated assay protocol that accounts for the presence of the inhibitor. This may involve specific sample handling procedures, such as rapid freezing and dilution, to minimize in vitro inhibition.
-
-
Distinguishing PRA from PRC: It is crucial to measure both PRA and plasma renin concentration (PRC). PRA reflects the enzymatic activity of renin, while PRC measures the total amount of renin protein (both active and inactive).
-
Sample Collection and Handling: Proper sample handling is critical for accurate renin measurements.
-
Recommendation: Collect blood samples into chilled tubes containing an anticoagulant (e.g., EDTA). Centrifuge at a low temperature (e.g., 4°C) to separate the plasma, and immediately freeze the plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Species | IC50 (nmol/L) | Reference(s) |
| Human | 0.6 | [1][6][7] |
| Mouse | 4.5 | [14] |
| Rat, Dog, Rabbit, Pig, Cat | Significantly less active than against human renin | [1] |
Table 2: Dose-Response of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Dose (mg/kg/day) | Route of Administration | Duration | Change in Blood Pressure | Reference(s) |
| 10-100 | Subcutaneous osmotic minipump | - | Dose-dependent decrease | [4] |
| 30 | Oral gavage | 4 weeks | Non-significant decrease in systolic BP | [2] |
| 60 | Oral gavage | 4 weeks | Significant decrease in systolic BP | [2] |
Table 3: Effect of this compound on Plasma Renin Activity (PRA) and Angiotensin II Levels
| Parameter | Effect | Magnitude of Change (Preclinical/Clinical) | Reference(s) |
| Plasma Renin Activity (PRA) | Decrease | Up to 80% reduction | [1][7][15] |
| Angiotensin II | Decrease | Up to 80% reduction | [1] |
| Plasma Renin Concentration (PRC) | Increase | Up to 19-fold increase | [9] |
Experimental Protocols
Protocol 1: Measurement of Plasma Renin Activity (PRA)
-
Blood Collection: Collect whole blood via cardiac puncture or cannulation into pre-chilled EDTA tubes.
-
Plasma Separation: Immediately centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C.
-
Plasma Storage: Aliquot the plasma into cryovials and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
PRA Assay:
-
Use a commercially available PRA radioimmunoassay (RIA) kit.
-
The principle of the assay is to measure the generation of angiotensin I (Ang I) from endogenous angiotensinogen.
-
Thaw plasma samples on ice.
-
Incubate a defined volume of plasma at 37°C for a specified period (e.g., 1.5 hours) to allow for the enzymatic generation of Ang I. A parallel sample should be kept at 4°C to measure baseline Ang I.
-
Stop the enzymatic reaction by adding an ACE inhibitor and placing the samples on ice.
-
Quantify the generated Ang I using the RIA protocol provided by the manufacturer.
-
PRA is expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).
-
Protocol 2: Western Blot Analysis of PI3K/Akt/eNOS Signaling Pathway
-
Tissue Homogenization: Harvest target tissues (e.g., heart, aorta) and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt (at Ser473), and eNOS (at Ser1177). Use a loading control antibody such as GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.
References
- 1. This compound – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Renin Inhibition With this compound Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. This compound, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renin inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Just a New Drug for Few Selected Patients or an Innovative Molecule Predestinated to Replace Arbs and Ace-Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renin inhibition with this compound in hypertension: focus on this compound/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of this compound and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound fails to lower blood pressure in patients who have either low PRA levels or whose PRA falls insufficiently or reactively rises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Renin Inhibition with this compound Normalizes Blood Pressure in Cyp1a1-Ren2 Transgenic Rats with Inducible ANG II-Dependent Malignant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the delivery and uptake of Aliskiren in target tissues
Welcome to the technical support center for researchers working with Aliskiren. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to improving the delivery and uptake of this compound in target tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is the first in a class of drugs known as direct renin inhibitors.[1] It functions by binding with high affinity to the active site of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[2][3][4] This binding action prevents renin from converting angiotensinogen to angiotensin I.[2][5][6] As a result, the subsequent production of angiotensin II—a potent vasoconstrictor—is reduced, leading to vasodilation and a decrease in blood pressure.[2][5] Unlike other RAAS-blocking agents like ACE inhibitors or angiotensin receptor blockers (ARBs), this compound acts at the origin of the cascade and leads to a decrease in plasma renin activity (PRA).[2]
Q2: What are the primary challenges associated with this compound's delivery and bioavailability?
The primary challenge is its very low oral bioavailability, which is approximately 2.5% to 2.6%.[6][7][8][9] Several factors contribute to this:
-
Poor Absorption: this compound is poorly absorbed in the gastrointestinal tract.[10] Its absorption is further decreased by approximately 71% when taken with a high-fat meal.[11]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, which actively transports the drug out of intestinal cells, limiting its absorption.[6][8][9]
-
Metabolism: While not the primary elimination pathway, this compound is partially metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][6][9]
-
Physicochemical Properties: Difficulties in the formulation of this compound arise from its high hygroscopicity and the needle-shaped habit of its crystals, which can lead to poor compression behavior during tablet manufacturing.[12]
Q3: What advanced formulation strategies are being explored to improve this compound's bioavailability?
To overcome its inherent limitations, researchers are actively developing advanced drug delivery systems. The main goal is to enhance permeability, protect the drug from degradation and efflux, and increase its concentration in target tissues.[7][13] Key strategies include:
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA) or polylactic acid (PLA), has shown significant promise.[4][13][14][15] These nanoparticles can improve oral bioavailability and enhance drug accumulation in target tissues like the heart.[4][16][17]
-
Proliposomes: Proliposomal formulations, which are dry, free-flowing particles that form a liposomal dispersion upon contact with water, have also been developed.[7] This approach can bypass some of the stability issues associated with conventional liposomes and has been shown to significantly improve the rate and extent of this compound absorption in preclinical models.[7]
Troubleshooting Guide
Problem 1: Low or inconsistent this compound concentration detected in target tissue (e.g., heart, kidney, adipose).
| Potential Cause | Troubleshooting Suggestion |
| Low Oral Bioavailability | The inherent bioavailability of unmodified this compound is extremely low (~2.5%).[6][7] Consider using a formulation designed for enhanced delivery, such as this compound-loaded nanoparticles or proliposomes, which have been shown to increase bioavailability significantly.[7][15] |
| P-gp Efflux Pump Activity | This compound is a substrate for P-gp, which actively removes it from cells.[6][9] Co-administration with a known P-gp inhibitor (e.g., cyclosporine, ketoconazole) can increase this compound's plasma levels, though this should be done cautiously due to potential drug-drug interactions.[6] Nanoparticle formulations may also help bypass this efflux mechanism. |
| Food Effect | Administration with a high-fat meal can reduce this compound's absorption by over 70%.[11] Ensure consistent fasting or feeding protocols in animal studies to minimize variability. For clinical relevance, consider this interaction during experimental design. |
| Tissue Binding Variability | This compound shows extensive tissue uptake, particularly in the kidney, adipose tissue, and skeletal muscle.[6][18] The degree of binding can vary. Ensure tissue homogenization protocols are robust and complete to fully extract the drug before quantification. |
| Drug Instability | This compound can be unstable under certain conditions.[12] Verify the stability of your formulation in the experimental medium (e.g., cell culture media, vehicle for animal dosing) at the relevant temperature and pH. Prepare fresh solutions and formulations as needed. |
Problem 2: High variability in blood pressure response in animal models.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Dosing/Absorption | Due to its poor absorption, small variations in gavage technique or gastrointestinal transit time can lead to large differences in absorbed dose. Nanoparticle formulations can provide more consistent absorption profiles.[15] |
| Baseline Plasma Renin Activity (PRA) | The antihypertensive effect of this compound is dependent on the baseline activity of the RAAS. Animals (or patients) with low-renin hypertension may show a blunted response.[19] Consider measuring baseline PRA to stratify subjects or to understand inter-individual variability. |
| Compensatory Renin Increase | Like other RAAS inhibitors, this compound can cause a compensatory rise in renin concentration (though not activity).[2] This can vary between subjects. Measure both plasma renin concentration (PRC) and plasma renin activity (PRA) to fully assess the drug's effect. |
| Animal Model Specifics | This compound is highly species-specific.[3] Ensure you are using a relevant animal model. For standard rat models, much higher doses are needed to inhibit rat renin compared to human renin.[3] Transgenic models expressing human renin are often preferred.[3] |
Data on Improved this compound Delivery
The following tables summarize quantitative data from studies using advanced formulations to improve this compound's pharmacokinetic profile.
Table 1: Pharmacokinetic Improvements with Nanoparticle & Proliposome Formulations
| Formulation Type | Animal Model | Key Finding(s) | Reference |
| Proliposomes | Sprague-Dawley Rats | Relative oral bioavailability was increased to 230% compared to a pure this compound suspension. | [7] |
| PLGA Nanoparticles | Spontaneously Hypertensive Rats (SHRs) | Relative oral bioavailability was increased to 168%. Significantly increased Cmax and AUC, with reduced oral clearance. | [15] |
| PLA Nanoparticles | Spontaneously Hypertensive Rats (SHRs) | Accumulation of this compound in the heart was significantly higher in the nanoparticle group compared to the powdered this compound group after 3 weeks of treatment. | [16][17] |
Table 2: this compound Tissue Distribution in Obese Hypertensive Patients
| Compartment | Measurement After 4 Weeks (300 mg/day) | Measurement After 8 Weeks (Post-Discontinuation) | Reference |
| Plasma | 8.4 ± 4.4 ng/mL | Not measurable | [18] |
| Adipose Tissue (Interstitial Fluid) | 2.4 ± 2.1 ng/mL | Not measurable | [18] |
| Skeletal Muscle (Interstitial Fluid) | 7.1 ± 4.2 ng/mL | Not measurable | [18] |
| Adipose Tissue (Biopsy) | 29.0 ± 16.7 ng/g | Measurable | [18] |
| Skeletal Muscle (Biopsy) | 107.3 ± 68.6 ng/g | Measurable | [18] |
This data highlights that this compound penetrates and is retained in tissues long after it is cleared from plasma, which may contribute to its prolonged blood pressure-lowering effect.[18]
Key Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This assay is crucial for evaluating the potential of a formulation to improve intestinal absorption and bypass P-gp efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Experimental Setup:
-
Wash the Caco-2 monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation (e.g., this compound-loaded nanoparticles suspended in HBSS) to the apical (AP) side of the Transwell®.
-
Add fresh HBSS to the basolateral (BL) side.
-
Use a control group with unmodified this compound solution.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer. A higher Papp value for the formulated this compound compared to the control indicates improved permeability.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is essential for determining how a new formulation affects the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system.
-
Animal Model: Use male Sprague-Dawley or Spontaneously Hypertensive Rats (SHRs), typically weighing 250-300g. House the animals under standard conditions and fast them overnight before dosing.
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or via a cannulated artery at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Drug Extraction & Quantification:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time curve, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
Relative Bioavailability: (AUC_test / AUC_control) x 100.
-
Visualizations
Caption: Mechanism of this compound action within the RAAS cascade.
Caption: A phased approach for novel this compound formulation development.
Caption: The relationship between this compound's properties and its low bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hemifumarate Proliposomes for Improved Oral Drug Delivery: Formulation Development, In Vitro and In Vivo Permeability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. This compound (Tekturna), A Novel Antihypertensive Approach to Inhibition of the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011028919A2 - Solid forms of this compound hemifumarate and processes for preparation thereof - Google Patents [patents.google.com]
- 13. This compound-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Nanoparticle-Loaded this compound on Cardiovascular System in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound penetrates adipose and skeletal muscle tissue and reduces renin-angiotensin system activity in obese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound fails to lower blood pressure in patients who have either low PRA levels or whose PRA falls insufficiently or reactively rises - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aliskiren Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Aliskiren pharmacokinetic (PK) studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design, sample analysis, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound pharmacokinetic studies?
A1: The primary sources of variability in this compound PK studies stem from its inherent physicochemical and pharmacokinetic properties. Key factors include:
-
Low and Variable Oral Bioavailability: this compound's oral bioavailability is low, approximately 2.6%.[1][2] This is attributed to poor absorption.[3]
-
Food Effects: Co-administration with food, particularly high-fat meals, can significantly decrease the absorption of this compound.[4][5] Conversely, the timing of food intake relative to drug administration should be consistent to minimize variability.[6][7]
-
Drug-Drug Interactions: this compound is a substrate for P-glycoprotein (P-gp).[1][2] Co-administration with P-gp inhibitors (e.g., ketoconazole, itraconazole, cyclosporin) can increase this compound plasma concentrations, while P-gp inducers (e.g., rifampicin) can decrease them.[1][3][8]
-
Transporter-Mediated Interactions: Certain fruit juices, such as apple, orange, and grapefruit juice, have been shown to markedly reduce this compound plasma concentrations, possibly by inhibiting intestinal organic anion transporting polypeptides (OATPs).[3][6]
-
Inter-individual Variability: Significant inter-subject variability in this compound's pharmacokinetic profile has been reported.[9][10][11]
Q2: Are there any patient-specific factors that significantly impact this compound pharmacokinetics?
A2: While significant inter-individual variability exists, studies have shown that several patient-specific factors do not have a clinically relevant effect on this compound pharmacokinetics, meaning dose adjustments are generally not required for these populations:
-
Age, Gender, and Race: No clinically significant effects of age, gender, or race on this compound pharmacokinetics have been observed.[1][2]
-
Renal Impairment: Dose adjustments are not typically needed for patients with renal impairment.[1][8] However, caution is advised, and co-administration with ACE inhibitors or ARBs in patients with moderate to severe renal impairment is contraindicated due to increased risk of adverse events.[8][12]
-
Hepatic Impairment: Hepatic impairment has not been found to have a significant effect on this compound pharmacokinetics following single-dose administration.[4][13]
-
Type 2 Diabetes: this compound has demonstrated a similar pharmacokinetic profile in healthy volunteers and patients with type 2 diabetes.[14]
Q3: How long does it take for this compound to reach steady-state plasma concentrations?
A3: Steady-state plasma concentrations of this compound are typically reached after 7 to 8 days of once-daily dosing.[1][2] The accumulation factor is approximately 2.[1][2]
Troubleshooting Guides
Guide 1: High Variability in Plasma Concentration Data
Issue: You are observing high inter-subject or intra-subject variability in your this compound plasma concentration data.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Intake | Ensure strict adherence to fasting and feeding schedules in your study protocol. Administer this compound after an overnight fast, and standardize the composition and timing of meals.[7] A high-fat meal should be avoided as it significantly decreases absorption.[5] |
| Concomitant Medications | Carefully screen subjects for the use of medications known to interact with this compound, particularly P-gp inhibitors and inducers.[1][3][8] Provide a comprehensive list of prohibited medications in the study protocol. |
| Consumption of Fruit Juices | Instruct subjects to avoid consuming apple, orange, and grapefruit juice during the study period, as these can significantly reduce this compound absorption.[3][6][15] |
| Inconsistent Dosing Time | Advise subjects to take this compound at the same time each day to maintain steady blood levels.[6][15] |
| Sample Collection and Handling Issues | Review and standardize your blood sampling, processing, and storage procedures. Ensure consistent timing of sample collection and proper handling to prevent degradation. |
| Bioanalytical Method Variability | Validate your bioanalytical method thoroughly according to regulatory guidelines.[16] Assess for matrix effects, recovery, and precision. |
Guide 2: Poor Recovery During Sample Preparation
Issue: You are experiencing low and inconsistent recovery of this compound from plasma samples during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | Experiment with different extraction solvents or solvent combinations to improve the partitioning of this compound. |
| Incorrect pH of Sample/Solvent | Adjust the pH of the plasma sample or the extraction solvent to optimize the ionization state of this compound for better extraction efficiency. |
| Protein Precipitation Issues | If using protein precipitation, ensure complete precipitation of plasma proteins. Acetonitrile is a commonly used and effective protein precipitation agent for this compound analysis.[17] |
| SPE Cartridge/Elution Issues | Ensure the SPE cartridge is appropriate for this compound's chemical properties. Optimize the conditioning, loading, washing, and elution steps. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the extraction process. Consider adding stabilizing agents if necessary. |
Guide 3: Inconsistent Chromatographic Peak Shapes or Retention Times
Issue: Your HPLC or LC-MS/MS analysis of this compound shows tailing, fronting, or shifting retention times.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure the pH is stable and the composition is accurate. A common mobile phase for this compound analysis consists of acetonitrile and a phosphate buffer.[17][18] |
| Column Contamination/Degradation | Implement a column washing protocol between runs. If performance does not improve, replace the analytical column. A C18 or C8 column is often used for this compound separation.[17][18] |
| Injector Problems | Clean the injector and syringe. Check for leaks or blockages. |
| Matrix Effects | Dilute the sample or use a more selective sample preparation technique to minimize interference from endogenous plasma components. |
| Inconsistent Temperature | Use a column oven to maintain a consistent temperature for the analytical column. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [1][2] |
| Absolute Bioavailability | ~2.6% | [1][2] |
| Plasma Protein Binding | 47% - 51% | [1] |
| Apparent Volume of Distribution | 135 L | [19] |
| Elimination Half-life (t½) | 24 - 40 hours | [13][20] |
| Metabolism | Minor metabolism by CYP3A4 (~20%) | [1][19][21] |
| Excretion | Primarily via the biliary/fecal route | [1][20] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound PK Studies
-
Sample Collection:
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 2000g for 10 minutes at 4°C.[22]
-
-
Plasma Aliquoting and Storage:
-
Immediately transfer the resulting plasma into pre-labeled cryovials.
-
Store the plasma samples at -20°C or lower until analysis.[22]
-
Protocol 2: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or another suitable compound).[23]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[17]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a suitable gradient to ensure adequate separation of this compound from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Workflow for a typical this compound pharmacokinetic study.
Caption: Troubleshooting high variability in this compound PK studies.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. This compound – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound and Alcohol/Food Interactions - Drugs.com [drugs.com]
- 7. scispace.com [scispace.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of this compound and Enalapril in Children: An Application in Serum, Urine, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijsat.org [ijsat.org]
- 13. This compound - BioPharma Notes [biopharmanotes.com]
- 14. This compound exhibits similar pharmacokinetics in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medindia.net [medindia.net]
- 16. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of this compound and Amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. e-lactancia.org [e-lactancia.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Aliskiren Dosage in Renal Impairment Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions for adjusting Aliskiren dosage in experimental models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of renal disease?
This compound is the first in a class of drugs known as direct renin inhibitors.[1] It works by binding to the active site of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II.[1][4][5] Angiotensin II is a potent vasoconstrictor and stimulates aldosterone secretion, both of which can contribute to hypertension and kidney damage.[1][4] In models of renal disease, this compound's inhibition of the RAAS at its origin helps to reduce proteinuria, inflammation, fibrosis, and oxidative stress, offering renoprotective effects beyond just lowering blood pressure.[6]
Q2: Does the dosage of this compound need to be adjusted for subjects with renal impairment?
Pharmacokinetic studies suggest that initial dosage adjustments may not be necessary for patients with chronic kidney disease (CKD).[2] Although plasma concentrations of this compound can increase with renal impairment, this increase does not directly correlate with the severity of the impairment.[2] The drug is primarily eliminated via the biliary/fecal route, with less than 1% excreted in the urine.[5][7] However, in experimental settings, particularly when combining this compound with other RAAS inhibitors like ACE inhibitors or ARBs, careful monitoring is crucial as the combination can increase the risk of renal dysfunction, hyperkalemia, and hypotension, especially in models of diabetes or moderate-to-severe renal impairment.[8][9][10]
Q3: What are typical dosages of this compound used in preclinical rat and mouse models of renal impairment?
Dosages in animal models vary significantly based on the specific model and research objective. It is crucial to consult literature relevant to your specific model.
-
In double-transgenic rats (dTGR) expressing human renin and angiotensinogen, doses of 0.3 mg/kg/day and 3 mg/kg/day administered via subcutaneous minipump were effective in reducing blood pressure, reversing albuminuria, and preventing renal cell infiltration.[11][12][13]
-
In a unilateral ureteral obstruction (UUO) model in Wistar rats, this compound at 30 mg/kg/day (dissolved in water) showed protective effects on renal blood flow and glomerular filtration rate.[14]
-
In type 2 diabetic KKAy mice , an add-on therapy of 25 mg/kg/day of this compound (with valsartan) significantly suppressed albuminuria and podocyte injury.[15]
-
For preventing contrast-induced nephropathy in Wistar rats, this compound was given orally at 50 mg/kg/day for five consecutive days.[16]
Q4: How does this compound affect key renal function parameters in experimental models?
This compound has been shown to improve several markers of renal function. In a rat model of unilateral ureteral obstruction, treatment improved renal blood flow (RBF) and glomerular filtration rate (GFR).[14] In hypertensive double-transgenic rats, a high dose of 3 mg/kg/day reversed pre-existing albuminuria, while a lower dose of 0.3 mg/kg/day prevented its progression.[11] Both doses also normalized serum creatinine.[11][13]
Troubleshooting Guide
Issue 1: Inconsistent or no significant reduction in blood pressure or albuminuria.
-
Check Dosage and Administration: Ensure the dose is appropriate for your specific animal model, as sensitivity can vary. This compound has low bioavailability (~2.5%).[4][17] Confirm the administration route (e.g., oral gavage, subcutaneous minipump) is consistent and effective. Peak plasma concentrations are typically reached 1-3 hours after oral administration.[4][7]
-
Species Specificity: this compound is a potent inhibitor of human renin but is less effective against rat renin.[11][14] Therefore, models using conventional rats may require higher doses.[5] Models that express human renin, such as double-transgenic rats (dTGR), are more sensitive and suitable for testing this compound.[5][11]
-
Assess RAAS Activation: The efficacy of this compound is dependent on an activated RAAS. Confirm that your model of renal impairment exhibits increased renin activity. This compound directly inhibits plasma renin activity (PRA) by 50-80%.[6]
Issue 2: Observation of adverse effects like hyperkalemia or excessive hypotension.
-
Review Combination Therapy: The risk of hyperkalemia and hypotension increases significantly when this compound is combined with other RAAS inhibitors like ACE inhibitors or ARBs.[8][9] This is particularly true in models of diabetes or with severely compromised renal function (eGFR <60 mL/min).[9] Consider reducing the dose of one or both agents.
-
Monitor Renal Function: Worsening renal function can contribute to hyperkalemia.[9] Monitor serum creatinine and electrolytes closely throughout the experiment.
-
Reduce Dosage: If adverse effects are observed with this compound monotherapy, consider a dose reduction. Even low doses (e.g., 0.3 mg/kg/day in dTGR models) have been shown to provide significant organ protection.[5][11]
Data Summary Tables
Table 1: this compound Dosage and Effects in Rodent Models of Renal Impairment
| Animal Model | Renal Impairment Method | This compound Dose & Route | Key Findings | Citations |
| Double-Transgenic Rat (dTGR) | Transgenic (human renin & angiotensinogen) | 0.3 mg/kg/day (s.c. minipump) | Prevented progression of albuminuria; Normalized serum creatinine; 100% survival. | [11][12] |
| Double-Transgenic Rat (dTGR) | Transgenic (human renin & angiotensinogen) | 3 mg/kg/day (s.c. minipump) | Reversed albuminuria; Normalized serum creatinine; Reduced cardiac hypertrophy. | [11][12][13] |
| Wistar Rat | Unilateral Ureteral Obstruction (UUO) | 30 mg/kg/day (oral) | Improved Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR). | [14] |
| Type 2 Diabetic KKAy Mice | Genetic (Type 2 Diabetes) | 25 mg/kg/day (oral, add-on to valsartan) | Significantly suppressed development of albuminuria and podocyte injury. | [15] |
| Wistar Rat | Contrast-Induced Nephropathy (CIN) | 50 mg/kg/day (oral gavage) | Showed potential prophylactic benefits on serum creatinine and creatinine clearance. | [16] |
Experimental Protocols & Visualizations
Protocol: Induction of Unilateral Ureteral Obstruction (UUO) and this compound Treatment in Rats
This protocol is adapted from methodologies described in the literature.[14]
-
Animal Model: Use adult male Wistar rats.
-
Pre-treatment: Begin this compound administration one day prior to surgery. Dissolve this compound in drinking water to achieve the target dose (e.g., 30 mg/kg/day). The vehicle group receives regular drinking water.
-
Surgical Procedure (UUO):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using silk sutures.
-
Close the incision in layers.
-
-
Treatment Period: Continue the this compound or vehicle treatment for the duration of the obstruction (e.g., 72 hours).
-
Reversal of Obstruction: After the obstruction period, re-anesthetize the animal and remove the sutures to reverse the obstruction.
-
Post-Reversal Follow-up: Continue treatment and monitor the animals for a set period (e.g., five days).
-
Endpoint Analysis: At the end of the study, measure renal function parameters. This can include inulin and PAH clearance techniques to determine GFR and RBF, respectively. Collect blood and urine to measure sodium, creatinine, and markers of kidney injury (e.g., NGAL, KIM-1).
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Direct Renin Inhibitor: this compound in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the First Direct Renin Inhibitor: Assessing a role in pediatric hypertension and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. jparathyroid.com [jparathyroid.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsat.org [ijsat.org]
- 10. drugs.com [drugs.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. mdc-berlin.de [mdc-berlin.de]
- 14. The effect of this compound on the renal dysfunction following unilateral ureteral obstruction in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Add-On this compound Elicits Stronger Renoprotection Than High-Dose Valsartan in Type 2 Diabetic KKAy Mice That Do Not Respond to Low-Dose Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Aliskiren vs. ACE Inhibitors: A Comparative Analysis of Efficacy in Preclinical Hypertension Models
A comprehensive review of experimental data indicates that both Aliskiren, a direct renin inhibitor, and Angiotensin-Converting Enzyme (ACE) inhibitors are effective in lowering blood pressure in various animal models of hypertension. However, their distinct mechanisms of action within the Renin-Angiotensin-Aldosterone System (RAAS) may lead to differential effects on hormonal feedback loops and potentially on end-organ protection.
This guide provides a detailed comparison of the efficacy of this compound versus ACE inhibitors in preclinical hypertension models, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key comparative studies in spontaneously hypertensive rats (SHR) and double-transgenic rats (dTGR) expressing human renin and angiotensinogen.
Table 1: Comparative Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration | Change in Mean Arterial Pressure (mmHg) | Reference |
| This compound | 10-100 mg/kg/day | Chronic | Dose-dependent decrease | [1] |
| Benazeprilat (ACEi) | 1-3 mg/kg/day | Chronic | Dose-dependent decrease | [1] |
| This compound + Benazeprilat | Low doses | Chronic | Potentiated antihypertensive effect | [1] |
| This compound | 100 mg/kg/24h | 28 days | Not specified | [2] |
| Enalapril (ACEi) | 10 mg/kg/24h | 28 days | Not specified | [2] |
Table 2: Comparative Effects on End-Organ Damage in Hypertension Models
| Model | Treatment | Dose | Effect on Albuminuria | Effect on Cardiac Hypertrophy | Reference |
| SHR | This compound | 100 mg/kg/24h | Insignificant effect | Not specified | [2] |
| SHR | Enalapril | 10 mg/kg/24h | Decreased | Not specified | [2] |
| dTGR | This compound | 0.3 mg/kg/day | Reduced by half | Significantly decreased | [3] |
| dTGR | This compound | 3 mg/kg/day | Completely reduced | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative studies are provided below.
Hypertension Induction Models
1. Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model of hypertension that develops high blood pressure without any surgical or chemical induction.[4] Disease progression in these rats, from hypertension and myocardial fibrosis to heart failure, mimics the human condition.[4] Blood pressure in SHRs begins to increase significantly around 4 weeks after birth, with left ventricular hypertrophy also becoming apparent.[4]
2. Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model: This surgical model induces hypertension by constricting one renal artery, leading to activation of the RAAS.
-
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
A midline abdominal incision is made to expose the left renal artery.
-
A U-shaped silver clip with a specific internal diameter (e.g., 0.23 mm) is placed around the left renal artery to partially occlude it.[5][6]
-
The contralateral (right) kidney is left untouched.
-
The abdominal incision is closed.
-
Hypertension typically develops over several weeks.[7]
-
3. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model: This model induces a low-renin, salt-sensitive form of hypertension.
-
Procedure:
Blood Pressure Measurement
1. Radiotelemetry: This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[10][11]
-
Procedure:
-
A telemetric device with a catheter is surgically implanted. For rats, the transmitter body is placed in the abdominal cavity, and the catheter is inserted into the abdominal aorta.[10][12]
-
The incision is closed, and the animal is allowed to recover.
-
Blood pressure is continuously recorded by a receiver placed under the animal's cage.[10]
-
2. Tail-Cuff Method: A non-invasive method for measuring systolic blood pressure.[13][14]
-
Procedure:
-
The rat is placed in a restrainer, and a cuff is placed around the base of the tail.
-
The tail is often warmed to increase blood flow.[15]
-
The cuff is inflated to occlude the caudal artery and then slowly deflated.[16]
-
A sensor (e.g., piezo-electric pulse transducer) detects the return of the pulse, and the corresponding pressure is recorded as the systolic blood pressure.[13]
-
Biochemical Assays
1. Plasma Renin Activity (PRA) Assay (Radioimmunoassay): This assay measures the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen by plasma renin.[17][18]
-
Procedure:
-
Blood is collected into tubes containing EDTA.[19]
-
Plasma is separated by centrifugation.
-
The plasma sample is divided into two aliquots. One is incubated at 37°C to allow for the generation of Ang I, while the other is kept at 0-4°C to prevent Ang I generation (this serves as the blank).[19]
-
The reaction is stopped, and the amount of Ang I generated is quantified using a radioimmunoassay (RIA).[17][20]
-
2. Angiotensin II (Ang II) Measurement (ELISA): This assay quantifies the concentration of Ang II in plasma.
-
Procedure:
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[21]
-
Plasma is separated by centrifugation.
-
A competitive ELISA is performed. Ang II in the sample competes with a labeled Ang II for binding to a limited number of antibodies coated on a microplate.[21][22]
-
The amount of bound labeled Ang II is inversely proportional to the concentration of Ang II in the sample, which is determined by measuring the signal from the label.[21]
-
Mandatory Visualizations
Signaling Pathways
Caption: RAAS pathway showing inhibition points of this compound and ACE inhibitors.
Experimental Workflow
Caption: General experimental workflow for comparing antihypertensive agents.
References
- 1. This compound, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. 3.1. Spontaneous Hypertension Model [bio-protocol.org]
- 5. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 7. ijpp.com [ijpp.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Hypertension model in rats - Enamine [enamine.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ibl-america.com [ibl-america.com]
- 20. Measurement of plasma renin activity by semi-micro radioimmunoassay of generated angiotensin I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. Rat Ang-Ⅱ(Angiotensin Ⅱ) ELISA Kit - Elabscience® [elabscience.com]
Aliskiren and Ramipril: A Comparative Analysis of Efficacy in Blood Pressure Reduction
This guide provides a comprehensive comparison of Aliskiren and Ramipril, two prominent medications used in the management of hypertension. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their comparative efficacy, supported by experimental data and mechanistic insights. This document summarizes key findings from clinical studies, outlines experimental methodologies, and visually represents the signaling pathways involved.
Mechanism of Action
This compound and Ramipril both target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, but through different mechanisms.[1][2]
-
This compound is a direct renin inhibitor.[3][4] It binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I.[5][6] This action blocks the RAAS cascade at its origin, leading to reduced levels of both angiotensin I and angiotensin II.[4]
-
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor.[[“]] It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[8][9] By inhibiting ACE, ramipril also leads to an increase in bradykinin levels, which contributes to its antihypertensive effect through vasodilation.[[“]][8]
Comparative Efficacy in Blood Pressure Reduction
Multiple clinical trials have compared the antihypertensive effects of this compound and Ramipril. The following table summarizes the quantitative data on blood pressure reduction from key comparative studies.
| Study Duration | Drug and Dosage | Mean Systolic Blood Pressure (SBP) Reduction (mmHg) | Mean Diastolic Blood Pressure (DBP) Reduction (mmHg) | Key Findings |
| 12 Weeks | This compound 150-300 mg | 22.3 | 12.7 | This compound was superior to ramipril in DBP reduction and non-inferior for SBP reduction in patients with stage 2 systolic hypertension.[10][11] |
| Ramipril 5-10 mg | 18.1 | 10.2 | ||
| 6 Months | This compound-based therapy | 17.9 | 13.2 | This compound-based therapy produced greater reductions in both SBP and DBP compared to ramipril-based therapy.[12][13][14] |
| Ramipril-based therapy | 15.2 | 12.0 | ||
| Meta-analysis (2 Months) | This compound | Non-significant difference | 0.85 (greater reduction) | This compound showed a slight improvement in DBP in the short term.[15] |
| Ramipril | ||||
| Meta-analysis (6 Months) | This compound | 3.15 (greater reduction) | 1.2 (greater reduction) | This compound demonstrated a significant advantage in reducing both SBP and DBP over a longer duration.[15] |
A pooled analysis of studies also indicated that systolic blood pressure was slightly lower with this compound compared to ramipril.[16]
Experimental Protocols
The clinical trials comparing this compound and Ramipril have generally followed a randomized, double-blind, active-controlled design. Below are the typical methodologies employed:
-
Patient Population: The studies typically enrolled adult patients with mild to moderate essential hypertension.[15] Some analyses focused on specific subgroups, such as patients with stage 2 systolic hypertension (mean sitting SBP ≥160 mmHg).[10][11]
-
Study Design: A common design involved an initial placebo run-in period of 2-4 weeks to establish baseline blood pressure and ensure medication adherence.[12][14] Following this, patients were randomized to receive either this compound or Ramipril.
-
Dosage and Titration: Initial doses were typically this compound 150 mg or Ramipril 5 mg daily.[10][12][14] The doses could be up-titrated (e.g., to this compound 300 mg or Ramipril 10 mg) at specified intervals (e.g., 6 and 12 weeks) if blood pressure control was not achieved.[10][11] In some longer-term studies, hydrochlorothiazide was added if blood pressure remained uncontrolled with monotherapy.[12][14]
-
Efficacy Endpoints: The primary efficacy endpoints were the change from baseline in mean sitting systolic and diastolic blood pressure at the end of the treatment period.
-
Data Analysis: Statistical analyses were performed to compare the mean changes in blood pressure between the two treatment groups.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the points of intervention for this compound and Ramipril.
Conclusion
Both this compound and Ramipril are effective in lowering blood pressure by targeting the Renin-Angiotensin-Aldosterone System. Clinical evidence suggests that this compound may offer a slight advantage in blood pressure reduction, particularly over longer treatment durations and in specific patient populations such as those with stage 2 systolic hypertension.[10][15] The "upstream" inhibition of the RAAS by this compound may result in a more complete suppression of the system.[16] The choice between these agents may depend on individual patient characteristics, comorbidities, and tolerability profiles. Further research and long-term outcome studies are valuable for continuing to delineate the comparative benefits of these two therapeutic approaches.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 7. consensus.app [consensus.app]
- 8. Ramipril - Wikipedia [en.wikipedia.org]
- 9. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Comparative efficacy of this compound monotherapy and ramipril monotherapy in patients with stage 2 systolic hypertension: subgroup analysis of a double-blind, active comparator trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative efficacy and safety of this compound, an oral direct renin inhibitor, and ramipril in hypertension: a 6-month, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effects of this compound-based and ramipril-based therapy on the renin system during long-term (6 months) treatment and withdrawal in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effectiveness of this compound and ramipril for the management of hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound versus ramipril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Aliskiren vs. Losartan: A Comparative Analysis of Efficacy in Reducing Left Ventricular Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Aliskiren, a direct renin inhibitor, and Losartan, an angiotensin II receptor blocker (ARB), in reducing left ventricular hypertrophy (LVH), a key marker of cardiac end-organ damage. This analysis is primarily based on the findings of the this compound in Left Ventricular Hypertrophy (ALLAY) trial, a significant head-to-head study in this domain.
Executive Summary
The ALLAY trial demonstrated that this compound is as effective as Losartan in reducing left ventricular mass index (LVMI) in overweight or obese patients with hypertension and LVH.[1][2][3] Both monotherapies led to significant reductions in LVMI over a 36-week period.[1] The combination of this compound and Losartan did not result in a statistically significant greater reduction in LVMI compared to Losartan alone.[1][3]
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Both this compound and Losartan exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation and cardiovascular health. However, they act at different points in this cascade.
This compound , as a direct renin inhibitor, blocks the initial and rate-limiting step of the RAAS. It prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of both angiotensin II and aldosterone.
Losartan , an angiotensin II receptor blocker, acts further down the pathway. It selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its potent vasoconstrictive and aldosterone-stimulating effects.
The distinct mechanisms of action are visualized in the signaling pathway diagram below.
Clinical Efficacy: The ALLAY Trial
The this compound in Left Ventricular Hypertrophy (ALLAY) trial was a multicenter, randomized, double-blind, active-controlled study designed to compare the efficacy of this compound, Losartan, and their combination in reducing LVH in overweight or obese patients with hypertension.
Experimental Protocol
Study Design: A 36-week, three-arm, parallel-group study.[1]
Patient Population: The trial enrolled 460 overweight or obese patients (BMI ≥ 25 kg/m ²) with hypertension and echocardiographic evidence of LVH (left ventricular wall thickness ≥ 1.3 cm).[1]
Treatment Arms:
-
This compound: 300 mg once daily
-
Losartan: 100 mg once daily
-
Combination: this compound 300 mg + Losartan 100 mg once daily
Primary Endpoint: Change in Left Ventricular Mass Index (LVMI) from baseline to 36 weeks, as assessed by cardiac magnetic resonance imaging (CMR).[1]
The experimental workflow of the ALLAY trial is depicted in the diagram below.
Quantitative Data
The key quantitative findings from the ALLAY trial are summarized in the table below.
| Parameter | This compound (n=154) | Losartan (n=152) | Combination (n=154) |
| Baseline LVMI (g/m²) | 123.0 | 123.0 | 123.0 |
| Change in LVMI (g/m²) | -4.9 | -4.8 | -5.8 |
| Baseline Systolic BP (mmHg) | 145.4 | 146.1 | 144.2 |
| Change in Systolic BP (mmHg) | -6.5 | -5.5 | -6.6 |
| Baseline Diastolic BP (mmHg) | 87.9 | 88.5 | 87.7 |
| Change in Diastolic BP (mmHg) | -3.8 | -3.7 | -4.6 |
Data adapted from the ALLAY trial publications.[1][2][3]
Discussion of Findings
The ALLAY trial established the non-inferiority of this compound to Losartan in reducing LVMI.[1] Both drugs demonstrated a clinically and statistically significant reduction in left ventricular mass. The similar magnitude of blood pressure reduction across all three groups suggests that the effects on LVH are largely attributable to the lowering of blood pressure.
While the combination therapy resulted in a numerically greater reduction in LVMI, this difference was not statistically significant compared to Losartan monotherapy.[1] This finding suggests that dual RAAS blockade with a direct renin inhibitor and an ARB may not offer additional benefits in LVH regression for this patient population.
It is important to note that while LVMI was the primary endpoint, other markers of cardiac remodeling, such as changes in left ventricular wall thickness and myocardial fibrosis, were not reported as primary or secondary outcomes in the main publications of the ALLAY trial. Some preclinical studies suggest that Losartan may have anti-fibrotic effects beyond blood pressure reduction, but this has not been conclusively demonstrated in a head-to-head comparison with this compound in the context of LVH regression in humans.[4][5]
Conclusion
For researchers and drug development professionals, the key takeaway is that direct renin inhibition with this compound is a viable alternative to angiotensin II receptor blockade with Losartan for the management of LVH in hypertensive patients. Both agents achieve comparable reductions in left ventricular mass, primarily driven by their blood pressure-lowering effects. The lack of superior efficacy with combination therapy highlights the complexity of RAAS inhibition and suggests that maximal blockade may not always translate to improved clinical outcomes for surrogate endpoints like LVH. Future research could explore the comparative effects of these agents on more direct measures of myocardial tissue composition and function.
References
- 1. dicardiology.com [dicardiology.com]
- 2. This compound ameliorates pressure overload-induced heart hypertrophy and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the direct Renin inhibitor this compound, the Angiotensin receptor blocker losartan, or both on left ventricular mass in patients with hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan-dependent regression of myocardial fibrosis is associated with reduction of left ventricular chamber stiffness in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of Aliskiren's antihypertensive effects compared to other drugs
A comprehensive review of Aliskiren's performance against other major antihypertensive drug classes, supported by data from pivotal clinical trials.
This compound, the first in a class of drugs known as direct renin inhibitors, offers a unique mechanism of action within the renin-angiotensin-aldosterone system (RAAS) for the management of hypertension. This guide provides a meta-analysis of this compound's antihypertensive effects in comparison to other widely prescribed medications, including Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). The following sections present a detailed examination of quantitative data from numerous studies, experimental protocols from key clinical trials, and visual representations of the underlying physiological pathways.
Comparative Efficacy in Blood Pressure Reduction
A meta-analysis of multiple randomized controlled trials provides robust evidence for comparing the antihypertensive efficacy of this compound to other RAAS inhibitors. The data consistently demonstrates that this compound is effective in lowering both systolic and diastolic blood pressure.
Table 1: this compound vs. Angiotensin Receptor Blockers (ARBs) - Blood Pressure Reduction
| Outcome | Comparison | Weighted Mean Difference (95% CI) | Reference |
| Diastolic Blood Pressure (DBP) Reduction | This compound vs. ARBs (overall) | -0.18 mmHg (-1.07 to 0.71) | [1] |
| Systolic Blood Pressure (SBP) Reduction | This compound vs. ARBs (overall) | 0.15 mmHg (-1.38 to 1.69) | [1] |
| DBP Reduction | This compound vs. Losartan | -0.20 mmHg (-1.52 to 1.12) | [1] |
| SBP Reduction | This compound vs. Losartan | 0.16 mmHg (-1.76 to 2.09) | [1] |
| DBP Reduction | This compound vs. Valsartan | 0.68 mmHg (-0.21 to 1.57) | [1] |
| SBP Reduction | This compound vs. Valsartan | 1.49 mmHg (-0.28 to 3.26) | [1] |
| DBP Reduction | This compound vs. Irbesartan | -1.38 mmHg (-3.31 to 0.55) | [1] |
| SBP Reduction | This compound vs. Irbesartan | -1.83 mmHg (-5.30 to 1.64) | [1] |
Data from a meta-analysis of 10 randomized controlled trials involving 3,732 participants.[1]
Table 2: this compound vs. ACE Inhibitors (Ramipril) - Blood Pressure Reduction
| Outcome | Comparison | Weighted Mean Difference | p-value | Reference |
| Systolic Blood Pressure (SBP) Reduction | This compound vs. Ramipril | 1.84 mmHg (Fixed Effect Model) | < 0.0001 | [2] |
| Systolic Blood Pressure (SBP) Reduction | This compound vs. Ramipril | 1.87 mmHg (Random Effect Model) | 0.0055 | [2] |
Data from a pooled analysis of three studies comparing this compound and Ramipril monotherapy.[2]
Safety and Tolerability Profile
The safety profile of this compound has been extensively studied, with a particular focus on adverse events common to RAAS-inhibiting drugs.
Table 3: Adverse Events - this compound vs. ARBs
| Adverse Event | Comparison | Result | Reference |
| Any Adverse Event | This compound vs. ARBs | Similar incidence | [1] |
| Severe Adverse Events | This compound vs. ARBs | Similar incidence | [1] |
| Withdrawal due to Adverse Events | This compound vs. ARBs | Similar incidence | [1] |
Based on a meta-analysis of 10 randomized controlled trials.[1]
A significant consideration with RAAS inhibitors is the risk of hyperkalemia (elevated potassium levels). The combination of this compound with other RAAS inhibitors has been associated with an increased risk. One meta-analysis reported that combination therapy with this compound and ACEIs or ARBs significantly increased the risk of hyperkalemia compared with ACEI/ARB monotherapy.[3] The ALTITUDE trial, which investigated this compound in patients with type 2 diabetes and renal impairment already receiving an ACE inhibitor or ARB, was terminated prematurely due to an increased incidence of nonfatal stroke, renal complications, hyperkalemia, and hypotension in the this compound group.[4][5]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade. This contrasts with ACE inhibitors, which block the conversion of angiotensin I to angiotensin II, and ARBs, which block the action of angiotensin II at its receptor.
Caption: The Renin-Angiotensin-Aldosterone System and points of inhibition.
Experimental Protocols of Key Clinical Trials
The efficacy and safety of this compound have been evaluated in numerous randomized, double-blind, controlled clinical trials. The methodologies of these trials share common features designed to provide robust and unbiased data.
Representative Clinical Trial Workflow: this compound vs. Ramipril (ALIAS Study - NCT01042392)
This study was a prospective, multicenter, double-blind, parallel-group study designed to evaluate the efficacy and safety of this compound versus Ramipril in patients with moderate systolic essential hypertension.[6][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound versus ramipril in hypertension [pubmed.ncbi.nlm.nih.gov]
- 3. Renal Effects of this compound Compared With and in Combination With Irbesartan in Patients With Type 2 Diabetes, Hypertension, and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. This compound: review of efficacy and safety data with focus on past and recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy of this compound Compared to Ramipril in the Treatment of Moderate Systolic Hypertensive Patients [ctv.veeva.com]
A Comparative Analysis of Aliskiren and Irbesartan on Diastolic Blood Pressure in Essential Hypertension
This guide provides a detailed comparison of the pharmacological impact of Aliskiren, a direct renin inhibitor, and irbesartan, an angiotensin II receptor blocker (ARB), on diastolic blood pressure (DBP) in patients with essential hypertension. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on clinical trial data, and the experimental methodologies used in these pivotal studies.
Executive Summary
This compound and irbesartan are both effective in lowering diastolic blood pressure by targeting the renin-angiotensin-aldosterone system (RAAS), albeit at different points in the signaling cascade. Clinical evidence suggests that while both drugs demonstrate significant DBP reduction, higher doses of this compound may offer a greater antihypertensive effect compared to standard doses of irbesartan. This guide delves into the quantitative data from a key comparative clinical trial, outlines the experimental protocol of this study, and visually represents the underlying pharmacological pathways and experimental workflow.
Quantitative Data on Diastolic Blood Pressure Reduction
The following table summarizes the mean reduction in sitting diastolic blood pressure (DBP) from a key randomized, double-blind, placebo-controlled clinical trial comparing various doses of this compound with a standard dose of irbesartan over an 8-week treatment period in patients with mild-to-moderate hypertension.[1][2][3][4][5][6]
| Treatment Group | Mean Reduction in Diastolic Blood Pressure (mm Hg) |
| This compound 150 mg | -9.3 |
| This compound 300 mg | -11.8 |
| This compound 600 mg | -11.5 |
| Irbesartan 150 mg | -8.9 |
| Placebo | -6.3 |
Data sourced from Gradman et al. (2005). The study reported that the blood pressure-lowering effect of this compound 150 mg was comparable to that of irbesartan 150 mg.[1][2][3][4][5] Notably, this compound at doses of 300 mg and 600 mg demonstrated a significantly greater reduction in mean sitting DBP compared to irbesartan 150 mg.[1][2][3][4]
Experimental Protocols
The data presented above is derived from a pivotal multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3] A detailed description of the experimental methodology is provided below to allow for critical evaluation and replication.
Study Design
The trial consisted of a 2 to 4-week single-blind placebo run-in period following the withdrawal of any previous antihypertensive medications.[1][2][3] Eligible patients were then randomized to one of five treatment arms for an 8-week double-blind treatment phase: this compound (150 mg, 300 mg, or 600 mg once daily), irbesartan (150 mg once daily), or placebo.[1][2][3]
Patient Population
The study enrolled 652 patients with mild-to-moderate essential hypertension.[1][2][6] Key inclusion criteria included a mean sitting diastolic blood pressure of ≥95 mm Hg and <110 mm Hg.[1][2][3][4] Patients with severe hypertension, type 1 diabetes, or a recent history of cardiovascular events were excluded.[5]
Blood Pressure Measurement
Trough blood pressure was measured at the end of the dosing interval (approximately 24 hours after the last dose). The primary efficacy variable was the change from baseline in mean sitting diastolic blood pressure.[1][3] Blood pressure was measured using a calibrated standard sphygmomanometer after the patient had been seated for at least 5 minutes.
Statistical Analysis
The primary efficacy analysis was an analysis of covariance (ANCOVA) on the change from baseline in mean sitting DBP, with treatment and center as factors and baseline DBP as a covariate. Pairwise comparisons between treatment groups were performed using the least squares means from the ANCOVA model.
Signaling Pathways and Mechanisms of Action
This compound and irbesartan both modulate the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[7][8][9] However, they do so at distinct points in the pathway.
This compound is a direct renin inhibitor.[1][10] It binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[1][10] This leads to a reduction in the downstream production of both angiotensin II and aldosterone.[11]
Irbesartan is an angiotensin II receptor blocker (ARB).[2][12][13] It selectively antagonizes the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive and aldosterone-stimulating effects.[2][12][13]
Experimental Workflow of a Comparative Antihypertensive Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to compare the efficacy of two antihypertensive agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound (Tekturna), A Novel Antihypertensive Approach to Inhibition of the Renin–Angiotensin–Aldosterone System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing Initial Antihypertensive Drug Therapy for the Uncomplicated Hypertensive Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clario.com [clario.com]
- 12. ahajournals.org [ahajournals.org]
- 13. fda.gov [fda.gov]
Comparative Safety and Tolerability of Aliskiren-Based Therapies: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the safety and tolerability profile of aliskiren-based therapies, offering a comparative perspective against other major classes of antihypertensive agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials and meta-analyses to support evidence-based decision-making in cardiovascular drug development.
Executive Summary
This compound, the first-in-class direct renin inhibitor, offers a novel mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). Clinical evidence demonstrates that this compound's tolerability is comparable to placebo and Angiotensin Receptor Blockers (ARBs), with a lower incidence of cough compared to Angiotensin-Converting Enzyme (ACE) inhibitors. However, combination therapy with ACE inhibitors or ARBs, particularly in patients with diabetes, has been associated with an increased risk of hyperkalemia, hypotension, and renal impairment, leading to the early termination of the ALTITUDE trial. This guide presents a detailed examination of these findings through quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the incidence of adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs from key comparative studies.
Table 1: this compound Monotherapy vs. Placebo and Other Antihypertensives (Short-Term Studies, ≤2 months)
| Treatment Group | Overall AEs (%) | SAEs (%) | Discontinuation due to AEs (%) |
| This compound 150 mg | 33.6 | 0.5 | 2.2 |
| This compound 300 mg | 31.6 | 0.4 | 2.2 |
| Placebo | 36.8 | 0.7 | 4.4 |
| ACE Inhibitors | N/A | N/A | N/A |
| ARBs | 37.0 | 9.5 | 2.7 |
Data compiled from a pooled analysis of 12 randomized controlled trials.[1]
Table 2: this compound Monotherapy vs. Other Antihypertensives (Long-Term Studies, >2 months)
| Treatment Group | Overall AEs (%) | SAEs (%) | Discontinuation due to AEs (%) |
| This compound 150 mg | 33.7 | 3.4 | N/A |
| This compound 300 mg | 43.2 | 3.4 | N/A |
| ACE Inhibitors | 60.1 | 2.4 | N/A |
| ARBs | 53.9 | 8.4 | N/A |
| Thiazide Diuretics | 48.9 | N/A | N/A |
Data compiled from a pooled analysis of 12 randomized controlled trials.[1]
Table 3: Incidence of Specific Adverse Events of Interest
| Adverse Event | This compound (%) | Ramipril (ACEi) (%) |
| Cough | 4.1 | 9.5 |
Data from a 6-month, randomized, double-blind trial.[2]
| Adverse Event | This compound + ARB/ACEi (%) | Placebo + ARB/ACEi (%) |
| Hyperkalemia | Increased Risk | Lower Risk |
| Hypotension | Increased Risk | Lower Risk |
| Renal Impairment | Increased Risk | Lower Risk |
Findings from the ALTITUDE trial in patients with type 2 diabetes.
Experimental Protocols
Pivotal Clinical Trial Methodologies
1. The this compound Trial in Type 2 Diabetes Using Cardio-Renal Endpoints (ALTITUDE)
-
Objective: To determine if this compound, added to conventional treatment (including an ACE inhibitor or ARB), reduces cardiovascular and renal morbidity and mortality in high-risk patients with type 2 diabetes.
-
Study Design: An international, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 8,600 patients aged 35 years or older with type 2 diabetes and evidence of nephropathy or cardiovascular disease.
-
Intervention: Patients were randomized to receive either this compound 300 mg once daily or a placebo, in addition to their existing antihypertensive therapy. The study included a 4 to 12-week run-in phase.
-
Primary Outcome: A composite endpoint of cardiovascular death, resuscitated sudden death, non-fatal myocardial infarction, non-fatal stroke, unplanned hospitalization for heart failure, end-stage renal disease, or doubling of serum creatinine.
-
Results: The trial was terminated prematurely due to an increased incidence of non-fatal stroke, renal complications, hyperkalemia, and hypotension in the this compound group compared to placebo, with no discernible cardiovascular or renal benefit.
2. Pooled Analysis of this compound Safety Data
-
Objective: To analyze the incidence and types of adverse events and laboratory abnormalities from a large database of this compound clinical trials.
-
Study Design: A pooled analysis of data from 12 randomized, double-blind clinical trials in patients with hypertension. Studies were categorized as short-term (≤2 months) placebo-controlled or long-term (>2 months) active-controlled.
-
Patient Population: Over 12,000 patients with hypertension.
-
Intervention: this compound at doses of 150 mg and 300 mg daily were compared against placebo, ACE inhibitors, ARBs, and thiazide diuretics.
-
Outcome Measures: Incidence of all AEs, SAEs, discontinuations due to AEs, and specific events of interest such as angioedema, hyperkalemia, and cough.
-
Statistical Methods: Relative risks for AEs of particular interest for RAAS blockers were calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Generalized workflow of a randomized clinical trial.
Conclusion
This compound-based monotherapy presents a favorable safety and tolerability profile, comparable to placebo and ARBs, and is associated with a lower incidence of cough than ACE inhibitors. However, caution is warranted when considering this compound in combination with other RAAS inhibitors, particularly in diabetic patients, due to an elevated risk of serious adverse events. This guide underscores the importance of careful patient selection and monitoring for clinicians and provides a critical data-driven resource for ongoing and future research in antihypertensive therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Aliskiren in a Research Environment
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Aliskiren, a direct renin inhibitor used in hypertension research, is classified as a non-hazardous pharmaceutical waste. This designation, however, does not permit indiscriminate disposal. Adherence to established protocols is essential to protect both laboratory personnel and the environment.
Core Principles of this compound Disposal
The overarching principle for the disposal of non-hazardous pharmaceuticals like this compound is to prevent their entry into the ecosystem.[1] While not classified as hazardous by the Resource Conservation and Recovery Act (RCRA), these compounds can still pose environmental risks if improperly managed.[2] Therefore, standard laboratory procedures for chemical waste should be followed, with a focus on segregation and professional disposal.
Procedural Synopsis for this compound Waste
The following table outlines the essential logistical and safety considerations for the proper disposal of this compound in a laboratory setting. This information is a synthesis of general best practices for non-hazardous pharmaceutical waste, as specific quantitative disposal thresholds for this compound are not defined in publicly available regulatory guidelines.
| Procedural Step | Key Action | Rationale | Relevant Regulations & Guidelines |
| 1. Waste Identification & Segregation | Identify all this compound-containing waste streams (e.g., expired bulk powder, contaminated labware, unused solutions). Segregate this waste from hazardous chemical waste, sharps, and general laboratory trash. | To prevent cross-contamination and ensure the waste is directed to the appropriate disposal facility.[1] | Institutional Standard Operating Procedures (SOPs), Local and State Environmental Regulations |
| 2. Containerization | Use designated, clearly labeled, and sealed containers for this compound waste. For solids (powders), use a securely sealed container. For liquids, use a sturdy, leak-proof container. | To prevent spills, and accidental exposure, and to clearly communicate the contents to waste handlers.[1] | Good Laboratory Practice (GLP), Occupational Safety and Health Administration (OSHA) |
| 3. Labeling | Label the waste container with "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound." Include the accumulation start date and the name of the generating laboratory or researcher. | To ensure proper identification and tracking of the waste stream. | Institutional Waste Management Policies |
| 4. Storage | Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic and incompatible chemicals. | To minimize the risk of accidents and unauthorized access.[2] | Institutional Safety and Chemical Hygiene Plans |
| 5. Disposal | Arrange for the collection and disposal of the this compound waste through a licensed and certified pharmaceutical waste disposal service. The recommended method of disposal is incineration. | To ensure the complete destruction of the active pharmaceutical ingredient and prevent its release into the environment.[1][2][3] | Environmental Protection Agency (EPA) guidance, State and Local Waste Disposal Regulations |
Experimental Protocols
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making and action steps from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By implementing these procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
